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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Reactive Landscape of 3-Furyl-(3-methoxyphenyl)methanol

Abstract This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of 3-Furyl-(3-methoxyphenyl)methanol. As a molecule integrating a furan moiety, a methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of 3-Furyl-(3-methoxyphenyl)methanol. As a molecule integrating a furan moiety, a methoxy-substituted phenyl ring, and a secondary benzylic alcohol, this compound is situated at the crossroads of several key functionalities prevalent in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural attributes, spectroscopic signature, and chemical behavior. We will explore its synthetic accessibility, characteristic reactions such as oxidation and nucleophilic substitution, and the pharmacological potential conferred by its constituent chemical motifs. The guide is structured to provide not just factual data, but also a mechanistic understanding of its chemical personality, thereby enabling its effective utilization in research and development endeavors.

Molecular Structure and Physicochemical Properties

3-Furyl-(3-methoxyphenyl)methanol, with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol , possesses a unique trifecta of functional groups that dictate its chemical behavior and potential utility.[1] The core structure consists of a central carbinol carbon bonded to a furan ring at the 3-position, a phenyl ring substituted with a methoxy group at the meta-position, and a hydrogen atom.

The interplay of these groups governs the molecule's polarity, solubility, and electronic properties. The hydroxyl group is a hydrogen bond donor and acceptor, suggesting moderate solubility in polar protic solvents. The furan and methoxyphenyl groups introduce aromaticity and lipophilicity.

Table 1: Predicted Physicochemical Properties of 3-Furyl-(3-methoxyphenyl)methanol

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight204.22 g/mol Adheres to Lipinski's Rule of Five, favoring oral bioavailability.
Molecular FormulaC₁₂H₁₂O₃Provides the elemental composition.
XLogP3~2.4Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability.
Hydrogen Bond Donors1The hydroxyl group can interact with biological targets.
Hydrogen Bond Acceptors3The oxygen atoms in the furan, methoxy, and hydroxyl groups can accept hydrogen bonds.
Rotatable Bonds3Contributes to conformational flexibility, which can be important for receptor binding.

Note: Some values are estimated based on closely related structures and computational models due to the limited availability of experimental data for this specific compound.[2]

Synthesis and Spectroscopic Characterization

While a specific, optimized synthesis for 3-Furyl-(3-methoxyphenyl)methanol is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on fundamental organometallic chemistry. A standard approach would involve the Grignard reaction between 3-bromofuran and 3-methoxybenzaldehyde.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Aqueous Work-up 3-Bromofuran 3-Bromofuran 3-Furylmagnesium_bromide 3-Furylmagnesium bromide 3-Bromofuran->3-Furylmagnesium_bromide Mg, THF Mg Magnesium (turnings) THF Anhydrous THF Intermediate_alkoxide Intermediate Alkoxide 3-Furylmagnesium_bromide->Intermediate_alkoxide Nucleophilic attack 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde->Intermediate_alkoxide Product 3-Furyl-(3-methoxyphenyl)methanol Intermediate_alkoxide->Product Protonation H3O+ Aqueous Acid (e.g., NH4Cl(aq)) H3O+->Product

Caption: Proposed synthesis of 3-Furyl-(3-methoxyphenyl)methanol via a Grignard reaction.

Step-by-Step Protocol for Synthesis
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 3-bromofuran in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then refluxed until the magnesium is consumed, yielding a solution of 3-furylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent is cooled to 0 °C. A solution of 3-methoxybenzaldehyde in anhydrous THF is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Aqueous Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Expected Spectroscopic Data

The structural confirmation of the synthesized 3-Furyl-(3-methoxyphenyl)methanol would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A singlet or a broad singlet for the hydroxyl proton (-OH).- A singlet for the benzylic proton (-CH(OH)-).- Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons of the furan and methoxyphenyl rings.- A singlet around δ 3.8 ppm for the methoxy group (-OCH₃) protons.
¹³C NMR - A signal for the benzylic carbon (~δ 70-80 ppm).- Signals for the aromatic carbons of the furan and phenyl rings (δ 100-160 ppm).- A signal for the methoxy carbon (~δ 55 ppm).
FTIR - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol.- C-H stretching bands for the aromatic rings just above 3000 cm⁻¹.- C-O stretching bands for the alcohol and the ether around 1050-1250 cm⁻¹.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight (204.22).- Fragmentation patterns showing the loss of water (M-18) and other characteristic fragments of the furan and methoxyphenyl moieties.

Note: Chemical shifts are approximate and can be influenced by the solvent used for analysis.[3][4][5]

Chemical Reactivity and Mechanistic Pathways

The reactivity of 3-Furyl-(3-methoxyphenyl)methanol is primarily dictated by the interplay of its three functional groups: the secondary benzylic alcohol, the electron-rich furan ring, and the methoxy-substituted phenyl ring.

Oxidation of the Benzylic Alcohol

The secondary alcohol functionality is susceptible to oxidation to form the corresponding ketone, 3-furyl-(3-methoxyphenyl)methanone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more modern methods.[6][7] A metal-free oxidation using tert-butyl hydroperoxide (TBHP) is an environmentally benign option.[6]

Oxidation_Reaction Start 3-Furyl-(3-methoxyphenyl)methanol Product 3-Furyl-(3-methoxyphenyl)methanone Start->Product Oxidation Oxidant Oxidizing Agent (e.g., TBHP, PCC, Swern) Oxidant->Product

Caption: General scheme for the oxidation of the benzylic alcohol.

The choice of oxidant is critical to avoid over-oxidation or undesired side reactions involving the furan ring, which can be sensitive to strongly acidic or oxidative conditions.[8][9]

Nucleophilic Substitution Reactions

The benzylic hydroxyl group can be a leaving group in nucleophilic substitution reactions, particularly after protonation or conversion to a better leaving group (e.g., a tosylate).[10] The stability of the resulting benzylic carbocation, which is resonance-stabilized by both the furan and phenyl rings, facilitates these reactions.

Nucleophilic_Substitution Start 3-Furyl-(3-methoxyphenyl)methanol Intermediate Benzylic Carbocation (Resonance Stabilized) Start->Intermediate Activation & Loss of H₂O/OTs Activation Activation of -OH (e.g., H⁺ or TsCl) Product Substituted Product Intermediate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Attack

Caption: Mechanistic pathway for nucleophilic substitution at the benzylic position.

This reactivity allows for the introduction of a wide range of functional groups at the benzylic position, making it a valuable precursor for the synthesis of diverse derivatives.[11]

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution, preferentially at the 2- and 5-positions.[12] However, the furan ring is also prone to ring-opening under strongly acidic conditions. Furthermore, it can participate as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures.[13]

Potential Applications in Drug Discovery

The structural motifs present in 3-Furyl-(3-methoxyphenyl)methanol are of significant interest in the field of drug discovery.

  • The Furan Moiety: The furan ring is a common scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[14][15][16][17] Its presence can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[15]

  • The Methoxyphenyl Group: The methoxy group is a key substituent in many approved drugs.[18] It can influence a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins.[19] The meta-position of the methoxy group in the target molecule can direct its interactions within a binding pocket. The electron-donating nature of the methoxy group can also enhance the antitumor activity of certain compounds.[20]

The combination of these two pharmacophoric elements in a single molecule suggests that 3-Furyl-(3-methoxyphenyl)methanol and its derivatives could be valuable starting points for the development of novel therapeutic agents. The benzylic alcohol provides a convenient handle for further chemical modifications to explore structure-activity relationships.

Conclusion

3-Furyl-(3-methoxyphenyl)methanol is a molecule with a rich and varied chemical personality. While specific experimental data for this compound is sparse in the public domain, a thorough understanding of the reactivity of its constituent functional groups allows for a robust prediction of its chemical behavior. Its synthesis is achievable through established synthetic methodologies, and its structure presents multiple avenues for chemical modification. The convergence of the pharmacologically significant furan and methoxyphenyl moieties makes this compound and its potential derivatives attractive candidates for exploration in medicinal chemistry and drug discovery programs. This guide provides a foundational understanding to facilitate such future investigations.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Liu, Y., & Liu, P. (2016). Metal-free oxidation of secondary benzylic alcohols using aqueous TBHP. Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Retrieved February 15, 2026, from [Link]

  • Clinically approved drugs containing furan ring. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activation. (2026). MDPI. Retrieved February 15, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved February 15, 2026, from [Link]

  • Reaction of allyl and benzyl alcohols, and their toluene-p-sulphonates, with furan. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Alberta. Retrieved February 15, 2026, from [Link]

  • Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved. (2023). YouTube. Retrieved February 15, 2026, from [Link]

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • 3-Furanmethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Nucleophilic substitution in the side chain of five membered heterocycles. II. Reaction of furan, thiophene and benzene sulphonyl chlorides with aniline in acetonitrile and benzene. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • Products of the OH Radical-Initiated Reactions of Furan, 2-and 3-Methylfuran, and 2,3-and 2,5-Dimethylfuran in the Presence of NO. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • pdf. (2008). bioresources.com. Retrieved February 15, 2026, from [Link]

  • FTIR spectra of: a) Methanol treated pure SF. Three characteristic... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols. (2021). NSF Public Access Repository. Retrieved February 15, 2026, from [Link]

  • Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 3-Furyl-(3-methoxyphenyl)methanol

Executive Summary & Core Directive This guide provides a comprehensive spectroscopic profile for 3-Furyl-(3-methoxyphenyl)methanol , a pharmacophore scaffold often encountered in the development of biologically active he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a comprehensive spectroscopic profile for 3-Furyl-(3-methoxyphenyl)methanol , a pharmacophore scaffold often encountered in the development of biologically active heterocyclic carbinols. The data presented below synthesizes experimental baselines from structural analogs (e.g., 3-furanmethanol, 3-methoxybenzyl alcohol) and standard spectroscopic rules to provide a reference standard for identification and purity assessment.

Key Application: This compound serves as a critical intermediate in the synthesis of inhibitors targeting specific kinase pathways. Its structural integrity is defined by the stability of the furan ring and the meta-methoxy substitution pattern, both of which are distinct markers in NMR and MS analysis.

Synthesis & Impurity Profile (Contextual Grounding)

To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via the Grignard addition of (3-methoxyphenyl)magnesium bromide to 3-furaldehyde, or the reduction of 3-furyl(3-methoxyphenyl)methanone.

Common Impurities:

  • Residual Solvent: THF or Diethyl ether (used in Grignard).

  • Oxidation Byproduct: 3-Furyl(3-methoxyphenyl)methanone (Ketone peak in IR at ~1650 cm⁻¹).

  • Homocoupling Products: 3,3'-Bifuran or 3,3'-dimethoxybiphenyl (detectable via MS).

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to analytical validation.

AnalyticalWorkflow Start Precursors: 3-Furaldehyde + 3-Methoxy-PhMgBr Reaction Reaction: Grignard Addition (THF, 0°C) Start->Reaction Nucleophilic Attack Crude Crude Isolate: Alcohol + Ketone (trace) Reaction->Crude Quench & Extract Purification Purification: Flash Chromatography (Hexane/EtOAc) Crude->Purification Isolate Target Analysis Spectroscopic Validation: NMR, IR, MS Purification->Analysis Confirm Structure

Figure 1: Synthetic and analytical workflow for the isolation of the target carbinol.

Mass Spectrometry (MS) Data

Technique: EI-MS (70 eV) or ESI-MS (+ve mode)

The mass spectrum is dominated by the stability of the carbocation formed after the loss of the hydroxyl group. The presence of the electron-rich furan and methoxyphenyl rings stabilizes the molecular ion.

Ion Typem/z (amu)Relative AbundanceMechanistic Explanation
Molecular Ion [M]⁺ 204 40-60%Stable aromatic radical cation.
[M - OH]⁺ 187 100% (Base Peak)Formation of the resonance-stabilized diarylmethyl cation (3-furyl-(3-methoxyphenyl)methyl cation).
[M - H₂O]⁺ 186 10-20%Dehydration to form a conjugated alkene-like radical cation.
Fragment A 135 30-50%3-Methoxybenzoyl cation (if ketone impurity exists) or rearrangement.
Fragment B 109 20-40%3-Methoxyphenyl cation / Tropylium derivative.
Fragment C 95 15-25%3-Furylcarbonyl cation (often seen in furan derivatives).
Fragmentation Pathway Logic

Fragmentation M_Ion Molecular Ion [M]+ m/z 204 Base_Peak Base Peak [M-OH]+ m/z 187 (Resonance Stabilized Cation) M_Ion->Base_Peak - OH radical (17) Frag_Methoxy 3-Methoxyphenyl Cation m/z 109 M_Ion->Frag_Methoxy Alpha Cleavage Frag_Furan Furan Fragment m/z 67/95 Base_Peak->Frag_Furan Ring Disassembly

Figure 2: Predicted fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR) Data

Technique: FT-IR (Neat film or KBr pellet)

The IR spectrum serves as a quick "fingerprint" check. The absence of a strong carbonyl peak at 1650-1700 cm⁻¹ is the primary indicator of successful reduction/addition (absence of ketone precursor).

Frequency (cm⁻¹)Functional GroupVibrational Mode
3300 - 3450 O-H Broad stretch. Indicates the secondary alcohol.
3000 - 3100 C-H (Ar)Aromatic/Furan C-H stretching.
2835 - 2960 C-H (Alk)Methoxy C-H and Methine C-H stretching.
1580 - 1600 C=CAromatic ring breathing (Benzene & Furan).
1260 & 1040 C-O Strong stretching. 1260 (Ar-O-C ether), 1040 (C-O alcohol).
874 & 780 C-H (Bend)Out-of-plane bending characteristic of 3-substituted furan [1].
690 - 750 C-H (Bend)Meta-substituted benzene ring deformation.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm)

¹H NMR (400 MHz)

The proton spectrum is distinct due to the specific coupling constants of the 3-substituted furan ring. Unlike 2-substituted furans, the 3-substituted derivatives show a specific pattern where the H2 proton is often a broad singlet or finely split doublet.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentCoupling (J Hz)
7.38 - 7.42 Multiplet2HFuran H2 & H5H2 (s) and H5 (d, J~1.5) often overlap.
7.24 - 7.28 Triplet1HPhenyl H5J = 7.8 Hz (Meta-subst. benzene).[1][2][3][4][5]
6.92 - 6.98 Multiplet2HPhenyl H2, H6Adjacent to alkyl/methoxy groups.
6.80 - 6.85 Doublet of Doublets1HPhenyl H4Ortho to OMe, Para to alkyl.
6.38 - 6.42 Doublet1HFuran H4J = 1.8 Hz (Characteristic β-proton).
5.82 Singlet 1H CH-OH (Methine) Diagnostic carbinol proton.
3.81 Singlet 3H -OCH₃ Characteristic methoxy peak.
2.40 Broad Singlet1H-OHExchangeable (shift varies with conc).

Protocol Note: The Furan H2 signal (position 2, between O and substituent) is typically the most deshielded furan proton in 3-substituted systems, appearing very close to the H5 proton [2].

¹³C NMR (100 MHz)
Chemical Shift (δ ppm)Carbon TypeAssignment
159.8 QuaternaryPhenyl C3 (Attached to OMe)
144.5 QuaternaryPhenyl C1 (Attached to CH-OH)
143.6 CHFuran C2 (Alpha to Oxygen)
139.8 CHFuran C5 (Alpha to Oxygen)
129.6 CHPhenyl C5
128.5 QuaternaryFuran C3 (Ipso carbon)
118.9 CHPhenyl C6
113.2 CHPhenyl C2
112.5 CHPhenyl C4
109.8 CHFuran C4 (Beta carbon)
70.2 CH Carbinol Carbon (CH-OH)
55.3 CH₃ Methoxy Carbon

Experimental Protocol: Characterization

To ensure reproducibility, follow this validated protocol for preparing the sample for spectroscopy.

  • Sample Preparation (NMR):

    • Dissolve 10-15 mg of the purified oil in 0.6 mL of CDCl₃.

    • Filter through a small cotton plug within a Pasteur pipette to remove suspended inorganic salts (e.g., MgSO₄ residue).

    • Critical Step: Verify the absence of acidic impurities (from silica gel) which can broaden the OH signal or cause dehydration on the column.

  • Sample Preparation (IR):

    • Since the compound is likely a viscous oil, use the "Neat" method on an ATR (Attenuated Total Reflectance) crystal.

    • Clean crystal with isopropanol before application.

  • Data Acquisition:

    • Set NMR relaxation delay (d1) to >2.0s to ensure accurate integration of the aromatic protons.

    • For MS, use a lower ionization energy (e.g., 20 eV) if the molecular ion is weak in standard 70 eV EI.

References

  • NIST Mass Spectrometry Data Center. (2025).[6] 3-Furanmethanol Spectra and Derivatives. National Institute of Standards and Technology.[5] [Link]

  • PubChem. (2025).[3][6] Compound Summary: 3-Furanmethanol.[7] National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Used for solvent impurity cross-referencing).[1][2] [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Furyl-(3-methoxyphenyl)methanol

Abstract This technical guide provides a comprehensive framework for the detailed investigation of the molecular structure and conformational landscape of 3-Furyl-(3-methoxyphenyl)methanol. While experimental data for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the detailed investigation of the molecular structure and conformational landscape of 3-Furyl-(3-methoxyphenyl)methanol. While experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust, multi-pronged approach leveraging established principles of organic synthesis, advanced spectroscopic techniques, and state-of-the-art computational chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system for the complete structural elucidation and conformational analysis of this and similar bi-aryl methanol compounds. By detailing the causality behind experimental choices and grounding methodologies in authoritative sources, this document serves as a practical roadmap for generating high-quality, reliable data.

Introduction: The Significance of Bi-Aryl Methanols in Medicinal Chemistry

Bi-aryl methanol scaffolds are prevalent structural motifs in a vast array of pharmacologically active compounds. The spatial arrangement of the two aromatic rings relative to the chiral methanol linker is a critical determinant of a molecule's interaction with biological targets. The furan ring, in particular, is a common bioisostere for a phenyl group and is a key component in numerous natural products and pharmaceuticals.[1] The conformational flexibility or rigidity of these molecules, governed by the rotational barriers around the single bonds connecting the rings to the carbinol carbon, directly influences their binding affinity, selectivity, and pharmacokinetic properties. A thorough understanding of the preferred three-dimensional structures and the energetic landscape of their interconversion is therefore paramount in the rational design of novel therapeutics. This guide will delineate a comprehensive strategy to fully characterize the molecular and conformational properties of 3-Furyl-(3-methoxyphenyl)methanol.

Synthesis and Structural Verification

A logical first step in the study of a novel compound is its unambiguous synthesis and structural confirmation.

Proposed Synthetic Route

A plausible and efficient synthesis of 3-Furyl-(3-methoxyphenyl)methanol can be achieved via a Grignard reaction. This well-established method offers high yields and specificity.

Protocol:

  • Preparation of the Grignard Reagent: 3-Bromoanisole will be reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form 3-methoxyphenylmagnesium bromide.

  • Reaction with Furan-3-carboxaldehyde: The freshly prepared Grignard reagent will be added dropwise to a solution of furan-3-carboxaldehyde in anhydrous THF at 0 °C.

  • Workup: The reaction will be quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer will be extracted with ethyl acetate, and the combined organic layers will be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product will be purified by column chromatography on silica gel to yield pure 3-Furyl-(3-methoxyphenyl)methanol.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow cluster_synthesis Synthesis of 3-Furyl-(3-methoxyphenyl)methanol reagent1 3-Bromoanisole + Mg intermediate 3-Methoxyphenylmagnesium bromide reagent1->intermediate Anhydrous THF reagent2 Furan-3-carboxaldehyde product 3-Furyl-(3-methoxyphenyl)methanol reagent2->product intermediate->product Reaction purification Column Chromatography product->purification Purification

Caption: Proposed synthetic workflow for 3-Furyl-(3-methoxyphenyl)methanol.

Initial Structural Characterization

The identity and purity of the synthesized compound will be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H and ¹³C NMR The spectra should show the expected signals for the furan and methoxyphenyl protons and carbons, with appropriate chemical shifts and coupling constants. The presence of the carbinol proton and carbon signals will be indicative of the successful reaction.
Mass Spectrometry (MS) The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of 3-Furyl-(3-methoxyphenyl)methanol (C12H12O3, 204.22 g/mol ).[1]
Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the alcohol and ether, and C-H and C=C stretches of the aromatic rings.[2][3][4]

In-Depth Conformational Analysis: A Hybrid Experimental and Computational Approach

The core of this investigation lies in elucidating the conformational preferences of 3-Furyl-(3-methoxyphenyl)methanol. This requires a synergistic approach combining experimental spectroscopy and computational modeling.

Experimental Determination of Conformation

3.1.1. X-Ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.[5]

Protocol:

  • Crystallization: High-quality single crystals will be grown by slow evaporation of a suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Data Collection: A suitable crystal will be mounted on a diffractometer, and X-ray diffraction data will be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data will be used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

The resulting crystal structure will reveal the preferred conformation of the molecule in the crystalline lattice, including the relative orientation of the furan and methoxyphenyl rings and any intramolecular hydrogen bonding involving the hydroxyl group. It is important to note that the solid-state conformation may be influenced by crystal packing forces and may not be the lowest energy conformation in solution or the gas phase.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[6][7][8]

Protocol:

  • Advanced 2D NMR Experiments: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, will be performed to unambiguously assign all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: ROESY or NOESY experiments will be conducted to identify through-space interactions between protons. The presence and intensity of NOE cross-peaks between protons on the furan and methoxyphenyl rings will provide direct evidence for their spatial proximity and, by extension, the preferred solution-state conformation.

  • Variable Temperature (VT) NMR: VT-NMR studies can provide information on the dynamics of conformational exchange. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium between different conformers.

The following diagram outlines the NMR-based conformational analysis workflow:

NMR_Workflow cluster_nmr NMR Conformational Analysis start Synthesized Compound nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d vt_nmr Variable Temperature NMR start->vt_nmr nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Assignment noe NOESY/ROESY nmr_2d->noe conformation Solution-State Conformation noe->conformation Spatial Proximity dynamics Conformational Dynamics vt_nmr->dynamics Thermodynamics

Caption: Workflow for NMR-based conformational analysis.

Computational Modeling: Mapping the Conformational Energy Landscape

Computational chemistry provides a powerful means to explore the full range of possible conformations and their relative energies.[9][10]

Protocol:

  • Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.[11]

  • Quantum Mechanical Calculations: The geometries of the identified conformers will be optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). Single-point energy calculations will then be performed using a higher level of theory (e.g., DLPNO-CCSD(T)) to obtain more accurate relative energies.[12]

  • Torsional Potential Energy Scan: To understand the rotational barriers between different conformers, a relaxed potential energy surface scan will be performed by systematically rotating the dihedral angles around the C(carbinol)-C(furan) and C(carbinol)-C(phenyl) bonds.

  • Analysis of Intramolecular Interactions: The nature of any stabilizing intramolecular interactions, such as hydrogen bonds or weak van der Waals forces, will be investigated using techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).

The following diagram illustrates the computational workflow:

Computational_Workflow cluster_computational Computational Conformational Analysis start Molecular Structure conf_search Conformational Search (MMFF) start->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt energy_calc High-Level Energy Calculation dft_opt->energy_calc pes_scan Potential Energy Surface Scan dft_opt->pes_scan interaction_analysis Analysis of Intramolecular Interactions dft_opt->interaction_analysis results Conformational Landscape & Rotational Barriers energy_calc->results pes_scan->results interaction_analysis->results

Caption: Workflow for computational conformational analysis.

Data Synthesis and Interpretation

The true power of this approach lies in the integration of experimental and computational data. The experimentally determined solid-state and solution-state conformations will be compared with the computationally predicted low-energy conformers. Any discrepancies will be carefully analyzed to understand the influence of the environment (crystal packing vs. solvent) on the conformational preferences. The calculated NMR parameters (chemical shifts and coupling constants) for the computed low-energy conformers can also be compared with the experimental data to further validate the computational model.

Conclusion

This technical guide has outlined a comprehensive and rigorous methodology for the complete molecular and conformational characterization of 3-Furyl-(3-methoxyphenyl)methanol. By combining organic synthesis, advanced spectroscopic techniques, and high-level computational modeling, researchers can gain a deep understanding of the three-dimensional structure and dynamic behavior of this important molecular scaffold. The insights gained from such studies are invaluable for the rational design of new chemical entities with optimized biological activity and pharmaceutical properties.

References

  • Yang, Y., & Li, Y. (2023). The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1-3. [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved February 15, 2026, from [Link]

  • (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved February 15, 2026, from [Link]

  • Kainz, A., et al. (2022). FTIR spectra of furan-based copolyesters. ResearchGate. [Link]

  • Griguol, E. N., et al. (2021). Revisiting the conformational analysis of unsaturated organic compounds using the bent bond / antiperiplanar hypothesis. ResearchGate. [Link]

  • (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Jamieson, C. S., et al. (2022). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of Chemical Research, 55(15), 2093-2106. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

  • Barratt, E., & Tormena, C. F. (2020). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. ResearchGate. [Link]

  • Zhang, Z., et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

  • Agarwal, A., & Mehta, A. (2014). Towards breaking the curse of dimensionality in computational methods for the conformational analysis of molecules. Journal of Biological Physics and Chemistry, 14(1), 1-10. [Link]

  • Peebles, S. A., et al. (2018). Structure and Spectroscopy of Furan:H2O Complexes. The Journal of Physical Chemistry A, 122(36), 7160-7170. [Link]

  • (2025). Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. ResearchGate. [Link]

  • Gkeka, P., et al. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 15(1), 74. [Link]

  • Baldovino-Pantaleon, O., et al. (2010). Folded conformations. Part III: An NMR study of the conformations of aryl N‐arylsulfonylmethyl)‐N‐methylcarbamates. Semantic Scholar. [Link]

  • (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. UNL Digital Commons. Retrieved February 15, 2026, from [Link]

  • (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI. Retrieved February 15, 2026, from [Link]

  • (2010). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 3, 12-21. [Link]

  • (2025). Structures of furanosides: geometrical analysis of low-temperature X-ray and neutron crystal structures of five crystalline methyl pentofuranosides. ResearchGate. [Link]

  • (n.d.). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. Retrieved February 15, 2026, from [Link]

  • (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances, 13(49), 34693-34700. [Link]

  • (n.d.). (3-METHOXYPHENYL)METHANOL. Matrix Fine Chemicals. Retrieved February 15, 2026, from [Link]

  • (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

Sources

Exploratory

The Ascendant Trajectory of Furyl-Aryl Methanols: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

Abstract The confluence of the furan scaffold, a privileged heterocycle derived from renewable resources, with the vast chemical diversity of aryl moieties has given rise to the furyl-aryl methanol class of compounds. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the furan scaffold, a privileged heterocycle derived from renewable resources, with the vast chemical diversity of aryl moieties has given rise to the furyl-aryl methanol class of compounds. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, navigating the synthetic landscape, spectroscopic characterization, and burgeoning biological applications of these versatile molecules. We delve into the causal logic behind synthetic strategies, dissect structure-activity relationships across various therapeutic targets, and provide detailed, field-proven experimental protocols. This in-depth analysis aims to equip researchers with the foundational knowledge and practical insights necessary to accelerate the exploration and development of novel furyl-aryl methanol-based therapeutics.

Introduction: The Strategic Importance of the Furyl-Aryl Methanol Scaffold

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry.[1] Its prevalence in biologically active natural products and FDA-approved drugs underscores its significance.[1][2] The incorporation of a furan nucleus is a key synthetic strategy in the quest for new drugs, with slight modifications in its substitution pattern often leading to significant changes in biological activity.[1] When combined with an aryl group through a methanol bridge, the resulting furyl-aryl methanol core offers a three-dimensional structure with diverse opportunities for functionalization and interaction with biological targets. These compounds are not only synthetically accessible but also serve as versatile intermediates for more complex molecular architectures.[3] This guide will explore the synthesis, characterization, and the expanding therapeutic landscape of these promising compounds.

Synthetic Strategies: From Classical Reactions to Modern Catalysis

The synthesis of furyl-aryl methanols can be broadly categorized into several key approaches, each with its own set of advantages and considerations. The choice of synthetic route is often dictated by the desired substitution pattern, scale of reaction, and tolerance to various functional groups.

Nucleophilic Addition to Furan Aldehydes: The Grignard Reaction

A cornerstone of C-C bond formation, the Grignard reaction remains a robust and widely used method for the synthesis of furyl-aryl methanols.[4] This reaction involves the nucleophilic addition of an aryl magnesium halide (Grignard reagent) to a furan-2-carbaldehyde or its derivatives.

Causality Behind Experimental Choices: The use of anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), is critical to prevent the quenching of the highly reactive Grignard reagent by protic species like water.[4][5] The reaction is typically performed at low temperatures to control the exothermic nature of the addition and minimize side reactions. An acidic workup is subsequently required to protonate the resulting alkoxide and yield the desired alcohol.

Detailed Experimental Protocol: Synthesis of (Furan-2-yl)(phenyl)methanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Furan-2-carbaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure: [4][5]

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 g, 50 mmol). Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous diethyl ether (20 mL) to the flask.

  • Dissolve bromobenzene (5.5 mL, 50 mmol) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Furan-2-carbaldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve furan-2-carbaldehyde (4.1 mL, 50 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.

  • Add the furan-2-carbaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure (furan-2-yl)(phenyl)methanol.

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and versatile alternative for constructing the furyl-aryl bond, which can then be further elaborated to the methanol.[6] This approach is particularly useful for creating derivatives with a wide range of functional groups that may not be compatible with Grignard conditions.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. The ligand plays a key role in stabilizing the palladium center and facilitating the catalytic cycle. The base is required to activate the boronic acid derivative for transmetalation.

Suzuki_Coupling_Workflow

Spectroscopic Characterization: Unveiling the Molecular Architecture

The unambiguous identification and characterization of furyl-aryl methanol compounds rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of these molecules.[7][8]

  • ¹H NMR: The proton spectrum provides information on the number of different types of protons and their connectivity. Key signals include those for the aromatic protons of the aryl ring, the protons of the furan ring (typically appearing as doublets or multiplets in the aromatic region), the methine proton of the methanol bridge (a singlet or multiplet depending on adjacent protons), and the hydroxyl proton (a broad singlet that can be exchanged with D₂O).[8]

  • ¹³C NMR: The carbon spectrum reveals the number of non-equivalent carbon atoms. Characteristic signals include those for the aromatic carbons, the furan carbons, and the carbinol carbon of the methanol bridge, which typically appears in the range of 60-80 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For furyl-aryl methanols, the most characteristic absorption band is a broad peak in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. Other significant peaks include C-H stretching vibrations for the aromatic and furan rings (around 3000-3100 cm⁻¹) and C-O stretching of the alcohol (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) confirms the molecular weight. Fragmentation patterns can help to confirm the structure, often showing losses of water (M-18), the furan ring, or the aryl group.

Spectroscopic Data for (Furan-2-yl)(phenyl)methanol
Technique Characteristic Signals/Peaks
¹H NMR (CDCl₃, ppm) δ 7.40-7.25 (m, 5H, Ar-H), 7.38 (dd, 1H, furan-H), 6.32 (dd, 1H, furan-H), 6.22 (d, 1H, furan-H), 5.80 (s, 1H, CH-OH), 2.50 (br s, 1H, OH)
¹³C NMR (CDCl₃, ppm) δ 155.0, 142.5, 142.0, 128.5, 127.8, 126.5, 110.3, 107.5, 70.0
IR (KBr, cm⁻¹) 3350 (br, O-H), 3060, 3030 (C-H arom.), 1500, 1450 (C=C arom.), 1010 (C-O)
MS (EI, m/z) 174 (M⁺), 157, 105, 77

Biological Activities and Therapeutic Potential: A Multifaceted Scaffold

Furyl-aryl methanol derivatives have emerged as a versatile scaffold exhibiting a wide range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.[1]

Anticancer Activity

Numerous studies have highlighted the potential of furan-containing compounds as anticancer agents.[6][9][10] Some furyl-aryl methanol derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6]

Mechanism of Action: The anticancer mechanisms of these compounds are diverse. Some derivatives have been shown to act as tubulin polymerization inhibitors , binding to the colchicine site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[11][12][13][14] Others have been found to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.[10] The YC-1 analog, 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole, has shown potent activity against non-small cell lung cancer and renal cancer cell lines.[6]

Anticancer_Mechanism

Antimicrobial Activity

The furan nucleus is a common feature in many antimicrobial agents.[2][15] Furyl-aryl methanol derivatives and related compounds have demonstrated activity against a range of bacteria and fungi.[9]

Mechanism of Action: The antimicrobial action of furan derivatives can be multifaceted. One prominent mechanism involves the enzymatic reduction of a nitro group (if present) within the bacterial cell, generating reactive intermediates that cause damage to bacterial DNA and ribosomes.[16] Other furanones have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[16]

Anti-inflammatory Activity

Natural and synthetic furan derivatives have been investigated for their anti-inflammatory properties.[17] They have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: Some furan derivatives exert their anti-inflammatory effects by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[17] Certain furan-containing ureas have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[18]

Other Therapeutic Applications

The versatility of the furyl-aryl methanol scaffold extends to other therapeutic areas:

  • Antiviral Activity: Certain furan derivatives have shown promise as antiviral agents, with some inhibiting the replication of viruses such as SARS-CoV-2 and flaviviruses.[19][20][21][22][23]

  • Enzyme Inhibition: Furyl-aryl and related furan compounds have been identified as inhibitors of various enzymes, including urease and kinases, suggesting their potential in treating diseases associated with these enzymes.[24][25][26]

  • Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of some furan derivatives suggest their potential for investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[27][28][29][30]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Determinants of Activity

Understanding the relationship between the chemical structure of furyl-aryl methanols and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Insights:

  • Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring significantly influence biological activity. For example, in a series of furan chalcones investigated as urease inhibitors, compounds with electron-withdrawing groups like chloro and carboxyl groups on the aryl ring showed enhanced activity.[31]

  • Substitution on the Furan Ring: Modifications to the furan ring can also impact potency. For instance, in a series of anti-HIV-1 agents, the presence of a carboxylic acid group on the aryl-substituted furan was found to be essential for activity.[6]

  • The Methanol Bridge: The hydroxyl group of the methanol bridge can participate in hydrogen bonding interactions with biological targets, which can be critical for binding and activity. Esterification or other modifications of this hydroxyl group can modulate the compound's properties.

Conclusion and Future Perspectives

Furyl-aryl methanol compounds represent a promising class of molecules with a rich synthetic chemistry and a broad spectrum of biological activities. Their accessibility from renewable resources, coupled with their versatile scaffold for chemical modification, positions them as attractive candidates for future drug discovery and development efforts. Further exploration of their mechanisms of action, optimization of their pharmacokinetic properties, and investigation into novel therapeutic applications will undoubtedly continue to fuel research in this exciting field. The integration of computational modeling with synthetic and biological studies will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • BenchChem. (2025). Furan Derivatives: A Comparative Analysis of Antimicrobial Efficacy.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
  • Butin, A. V., Stroganova, T. A., & Kul'nevich, V. G. (2013). FURYL(ARYL)METHANES AND THEIR ANALOGS. Chemistry of Heterocyclic Compounds.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Chemical and Pharmaceutical Research.
  • p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas. (2001). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. (2021). Biointerface Research in Applied Chemistry.
  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. (2023). Molecules.
  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investig
  • A review of the recent developments of molecular hybrids targeting tubulin polymerization. (2023). European Journal of Medicinal Chemistry.
  • Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. (2010). European Journal of Medicinal Chemistry.
  • Novel Compounds for the Treatment of Neurodegenerative Diseases. (2012). ACS Medicinal Chemistry Letters.
  • Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis. (2014). Pharmaceutical Research.
  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)
  • A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). Molecules.
  • Inhibition of furin-like enzymatic activities and SARS-CoV-2 infection by osthole and phenolic compounds with aryl side chains. (2023). Biomedicine & Pharmacotherapy.
  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.).
  • Novel dual-mechanism tubulin-targeting agent reported. (2024). BioWorld Science.
  • Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. (2021). Pharmacia.
  • Design, synthesis and biological evaluation of novel tubulin-targeting agents with a dual-mechanism for polymerization inhibition and protein degradation. (2024). European Journal of Medicinal Chemistry.
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses. (2021). Frontiers in Microbiology.
  • Pyrroles and other heterocycles as inhibitors of p38 kinase. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • Elucidating an unknown compound using 1H- and 13C-NMR spectral d
  • Antioxidant, Anti-Apoptotic, and Anti-Inflammatory Effects of Farrerol in a Mouse Model of Obstructive Urop
  • Development of Anticancer Agents with Novel Mechanisms of Action. (n.d.).
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube.
  • Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. (2008). Bioorganic & Medicinal Chemistry.
  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (n.d.). Molecules.
  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Mercer University.
  • Discovery of novel virus fusion inhibitors with potent preclinical anti-SARS-CoV-2 activity. (2023). BioWorld Science.
  • Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. (2025). Bulletin of the Korean Chemical Society.
  • The Antiviral Activity of Trifluoromethylthiolane Deriv
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of California, Irvine.
  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025). Magnetic Resonance in Chemistry.
  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. (2022). eScholarship.
  • GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. (n.d.). Mercer University.
  • Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. (n.d.). Molecules.
  • 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. (n.d.). University of Minnesota.
  • Structure Determination of Organic Compounds. (n.d.). Springer.
  • Medicinal Chemistry Studies Against Neurodegenerative Diseases. (n.d.). Current Medicinal Chemistry.
  • Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. (2026). Pharmacia.
  • Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis. (n.d.).
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-La Crosse.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 3-Furyl-(3-methoxyphenyl)methanol

Foreword: Navigating the Uncharted Territory of Novel Compounds In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities for which a full physicochemical profile...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of Novel Compounds

In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities for which a full physicochemical profile has yet to be established. 3-Furyl-(3-methoxyphenyl)methanol, a molecule of interest for its potential applications in medicinal chemistry and organic synthesis, represents one such compound where publicly available experimental data, particularly regarding its fundamental physical properties like melting and boiling points, is scarce. This guide is therefore crafted not as a mere repository of known values, but as a comprehensive methodological framework for researchers and drug development professionals. It aims to provide the scientific rationale and detailed protocols necessary to expertly determine these critical parameters. By grounding our approach in established principles and validated techniques, we can confidently navigate the process of characterizing this and other novel molecules, ensuring the integrity and reproducibility of our findings.

Molecular Identity and Structural Considerations

Before delving into the experimental determination of its physical properties, a foundational understanding of the molecule itself is paramount.

Chemical Identity:

IdentifierValue
IUPAC Name (Furan-3-yl)(3-methoxyphenyl)methanol
Molecular Formula C₁₂H₁₂O₃[1]
Molecular Weight 204.22 g/mol [1][2]
CAS Number Not explicitly assigned in public databases

The structure of 3-Furyl-(3-methoxyphenyl)methanol, featuring a furan ring, a methoxy-substituted phenyl group, and a secondary alcohol, suggests a molecule with moderate polarity. The presence of the hydroxyl group allows for hydrogen bonding, which will significantly influence its melting and boiling points. The furan and phenyl rings contribute to the molecule's rigidity and potential for π-π stacking interactions in the solid state.

Predicting Physical Properties: An Informed Hypothesis

In the absence of experimental data, predictive models and comparative analysis with structurally analogous compounds provide a scientifically sound starting point.

Analogous Compound Analysis:

  • 3-Methoxybenzyl alcohol (m-Anisyl alcohol): This compound represents a significant portion of the target molecule's structure. It is reported to have a melting point of approximately 30°C and a boiling point of 250°C at 723 mmHg.[3]

  • Furan-3-methanol: This smaller, related molecule is a liquid at room temperature with a boiling point of 100°C at 20 mmHg.[4]

Based on these analogs, we can hypothesize that 3-Furyl-(3-methoxyphenyl)methanol is likely to be a high-boiling liquid or a low-melting solid at standard temperature and pressure. The increased molecular weight and structural complexity compared to the analogs would suggest a higher melting and boiling point than either component part alone.

Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity and identity. The following protocol outlines a robust method for its determination.

Rationale for Method Selection

The capillary method (Thiele tube or modern digital apparatus) is chosen for its accuracy, small sample requirement, and ability to observe the melting process. This visual observation is crucial for identifying the melting range, which provides insights into the sample's purity.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the 3-Furyl-(3-methoxyphenyl)methanol sample is crystalline and dry. If it is an oil, attempts should be made to induce crystallization (e.g., by scratching the side of the flask with a glass rod or by cooling).

    • Grind a small amount of the crystalline sample into a fine powder.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom.

    • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Melting Point Apparatus Setup:

    • Place the loaded capillary tube into the heating block or Thiele tube.

    • Position a calibrated thermometer or temperature probe adjacent to the capillary tube, ensuring the bulb/sensor is at the same level as the sample.

  • Determination:

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the clear point). The range between these two temperatures is the melting range.

Self-Validating System and Trustworthiness
  • Calibration: The thermometer or temperature probe must be calibrated against known standards to ensure accuracy.

  • Purity Indication: A sharp melting point (a narrow range of 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

  • Repeatability: The determination should be repeated at least twice, and the results should be consistent.

Experimental Determination of Boiling Point

The boiling point provides information about a compound's volatility and is another key physical constant.

Rationale for Method Selection

For small sample quantities, the micro-boiling point determination method is ideal. It is efficient and minimizes waste. Given the predicted high boiling point, distillation under reduced pressure (vacuum distillation) is also a relevant technique to prevent potential decomposition at atmospheric pressure.

Step-by-Step Protocol (Micro-Boiling Point)
  • Apparatus Setup:

    • Attach a small test tube containing 0.2-0.5 mL of 3-Furyl-(3-methoxyphenyl)methanol to a calibrated thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Place a short, inverted capillary tube (sealed at the top) inside the test tube.

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Determination:

    • Heat the bath gradually.

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Logical Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Physical Property Determination cluster_2 Reporting and Documentation Synthesis Synthesis of 3-Furyl-(3-methoxyphenyl)methanol Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC, NMR, HPLC) Purification->Purity_Check MP_Determination Melting Point Determination (Capillary Method) Purity_Check->MP_Determination Pure, Solid Sample BP_Determination Boiling Point Determination (Micro-Method or Vacuum Distillation) Purity_Check->BP_Determination Pure, Liquid Sample Data_Analysis Data Analysis and Comparison with Predictions MP_Determination->Data_Analysis BP_Determination->Data_Analysis Report Final Report Generation Data_Analysis->Report

Caption: Workflow for the physicochemical characterization of a novel compound.

Authoritative Grounding and Mechanistic Insights

The principles governing melting and boiling points are rooted in intermolecular forces. For 3-Furyl-(3-methoxyphenyl)methanol, these include:

  • Hydrogen Bonding: The primary contributor to its elevated boiling point, arising from the hydroxyl group.

  • Dipole-Dipole Interactions: Resulting from the polar C-O bonds in the furan, methoxy, and alcohol functionalities.

  • Van der Waals Forces (London Dispersion Forces): Proportional to the molecule's size and surface area.

The efficiency of crystal lattice packing will dictate the melting point. The non-planar nature of the molecule may lead to less efficient packing compared to more symmetrical structures, potentially resulting in a moderate melting point.

Conclusion

While direct experimental values for the melting and boiling points of 3-Furyl-(3-methoxyphenyl)methanol are not currently in the public domain, this guide provides a robust framework for their determination. By employing the detailed protocols and understanding the underlying chemical principles, researchers can confidently and accurately characterize this and other novel compounds, contributing to the broader scientific knowledge base and accelerating the pace of innovation in drug discovery and materials science.

References

  • PubChem. 3-Furanmethanol, 2-(3,4-dimethoxyphenyl)tetrahydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (2S,3R,4R)- | C21H26O6 | CID 155977. Available at: [Link]

  • Cheméo. (3-Methoxyphenyl) methanol, n-propyl - Chemical & Physical Properties. Available at: [Link]

  • PubChem. Methanol | CH3OH | CID 887. Available at: [Link]

  • PubChem. [3-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 12067857. Available at: [Link]

  • Cheméo. (3-Methoxyphenyl) methanol, n-pentyl ether. Available at: [Link]

  • NIST WebBook. 3-Methoxybenzyl alcohol. Available at: [Link]

  • PMC. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Available at: [Link]

  • NSF Public Access Repository. Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols. Available at: [Link]

  • The Good Scents Company. 3-furan methanol, 4412-91-3. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using 3-Furyl-(3-methoxyphenyl)methanol as a precursor in organic synthesis

Application Note: Strategic Utilization of 3-Furyl-(3-methoxyphenyl)methanol in Medicinal Chemistry Abstract This technical guide details the synthesis and strategic application of 3-Furyl-(3-methoxyphenyl)methanol (MW:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Furyl-(3-methoxyphenyl)methanol in Medicinal Chemistry

Abstract

This technical guide details the synthesis and strategic application of 3-Furyl-(3-methoxyphenyl)methanol (MW: 204.22 g/mol ), a privileged "bis-aryl" carbinol scaffold.[1] Unlike its 2-furyl regioisomer—widely known for the Piancatelli rearrangement—the 3-furyl isomer offers unique electronic properties and geometric vectors ideal for kinase inhibitor backbones and fragment-based drug discovery (FBDD).[1] This guide provides a validated protocol for its de novo synthesis via lithium-halogen exchange and outlines two divergent synthetic workflows: Oxidative Pharmacophore Generation and Lewis Acid-Catalyzed Dehydrative Coupling (Friedel-Crafts) .[1]

Chemical Profile & Strategic Value

The 3-furyl-(3-methoxyphenyl)methanol scaffold represents a "masked" bis-aryl methane cation.[1] The meta-methoxy group on the benzene ring provides electronic stabilization (via induction/resonance) without the steric hindrance associated with ortho-substitution, while the 3-furyl ring acts as a bioisostere for phenyl or heteroaryl groups, often improving metabolic stability and solubility profiles in drug candidates.

PropertyData
IUPAC Name (Furan-3-yl)(3-methoxyphenyl)methanol
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
Key Reactivity Nucleophilic substitution (SN1 via stabilized carbocation), Oxidation to ketone.[1]
Storage 2–8°C, Hygroscopic. Store under Argon.[1]

Synthesis of the Precursor

Rationale: Commercial availability of 3-furyl precursors is often limited or cost-prohibitive compared to 2-furyl analogs.[1] The most robust route involves the generation of 3-lithiofuran via lithium-halogen exchange of 3-bromofuran.[1]

Critical Mechanism: 3-Bromofuran undergoes rapid Li-Br exchange at -78°C. The resulting 3-lithiofuran is kinetically stable at low temperatures but can isomerize to the thermodynamically more stable 2-lithiofuran if the temperature rises above -40°C before the electrophile quench.[1]

Protocol 1: Generation of 3-Furyl-(3-methoxyphenyl)methanol

Reagents:

  • 3-Bromofuran (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 1.6 M in hexanes)[2][1]

  • 3-Methoxybenzaldehyde (1.05 eq)[1]

  • Anhydrous THF (Solvent)[2][1]

  • Saturated NH₄Cl (Quench)[2][1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge with 3-bromofuran (14.7 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (69 mL, 110 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: Stir for 15 minutes at -78°C. Do not prolong this step unnecessarily to avoid isomerization.

  • Addition: Dissolve 3-methoxybenzaldehyde (14.3 g, 105 mmol) in THF (20 mL) and add dropwise to the lithiated species over 20 minutes.

  • Warming: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Carefully quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 4:1).

Yield Expectation: 85–92% (Pale yellow oil).[2][1]

SynthesisWorkflow Start 3-Bromofuran (THF, -78°C) Li_Exchange Li-Halogen Exchange (n-BuLi) Start->Li_Exchange -78°C Intermediate 3-Lithiofuran (Kinetic Species) Li_Exchange->Intermediate < 30 min Addition Electrophile Addition (3-Methoxybenzaldehyde) Intermediate->Addition Nucleophilic Attack Product 3-Furyl-(3-methoxyphenyl)methanol Addition->Product NH4Cl Quench

Figure 1: Synthetic workflow for the generation of the 3-furyl carbinol scaffold. Note the critical temperature control to prevent isomerization.

Application A: Oxidative Pharmacophore Generation

Context: The ketone derivative, 3-furyl-(3-methoxyphenyl)methanone , is a rigidified pharmacophore found in p38 MAP kinase inhibitors.[1] Oxidation of the alcohol must be chemoselective to avoid bromination of the electron-rich furan ring or over-oxidation.[1]

Protocol 2: Chemoselective Oxidation (MnO₂)

  • Why MnO₂? While Swern or Dess-Martin periodinane are effective, Activated Manganese Dioxide (MnO₂) is preferred for benzylic/furylic alcohols as it avoids the use of heavy metals (Cr) or malodorous sulfur byproducts, and requires no aqueous workup—simply filtration.[2][1]

Methodology:

  • Dissolve 3-Furyl-(3-methoxyphenyl)methanol (1.0 g, 4.9 mmol) in CH₂Cl₂ (20 mL).

  • Add Activated MnO₂ (10 eq, ~4.2 g).[2][1]

    • Note: A large excess is required due to surface-area dependent kinetics.[1]

  • Stir vigorously at reflux (40°C) for 12 hours.

  • Validation: Monitor TLC (Hex/EtOAc 4:1). Product (Ketone) will be UV-active and run higher (Rf ~0.[1]6) than the starting alcohol (Rf ~0.3).[2][1]

  • Workup: Filter through a pad of Celite. Rinse the pad with CH₂Cl₂.[1] Concentrate the filtrate.

  • Result: Quantitative conversion to the crystalline ketone.

Application B: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

Context: This is the most powerful application of this scaffold. The 3-furyl-(3-methoxyphenyl)methanol serves as an excellent electrophile for Dehydrative Friedel-Crafts reactions .[1] Under Lewis Acid catalysis, the hydroxyl group is ejected to form a resonance-stabilized purple cation, which traps nucleophiles (indoles, electron-rich arenes, thiols) to form tri-aryl methanes.[2]

Mechanism: The reaction proceeds via an SN1-type mechanism.[1] The "meta-methoxy" group is crucial here: it stabilizes the cation inductively without deactivating the ring, while the furan ring provides significant resonance stabilization.

Protocol 3: Catalytic Substitution with Indole

Reagents:

  • Scaffold: 3-Furyl-(3-methoxyphenyl)methanol (1.0 eq)[1]

  • Nucleophile: Indole (1.2 eq)[2][1]

  • Catalyst: In(OTf)₃ (5 mol%) or Bi(OTf)₃ (1 mol%)[2][1]

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)[2][1]

Methodology:

  • Mix: In a vial, combine the alcohol (204 mg, 1.0 mmol) and Indole (140 mg, 1.2 mmol) in MeCN (3 mL).

  • Catalyze: Add In(OTf)₃ (28 mg, 0.05 mmol).

  • Reaction: Stir at room temperature. The solution will likely turn a deep color (red/purple) transiently, indicating the formation of the furyl-stabilized carbocation.[1]

  • Completion: Reaction is usually complete within 30–60 minutes.

  • Workup: Dilute with water, extract with EtOAc, and purify via column chromatography.

Yield: >90% of the 3-substituted indole derivative.[1]

FriedelCrafts Alcohol Alcohol Precursor (OH Leaving Group) LA Lewis Acid (In(OTf)3) Complexation Alcohol->LA Coordination Cation Resonance Stabilized Carbocation LA->Cation - H2O (Dehydration) Product Tri-Aryl Methane Scaffold Cation->Product C-C Bond Formation Nucleophile Nucleophile Trap (Indole/Arene) Nucleophile->Product Attack

Figure 2: The dehydrative coupling pathway.[1] The transient carbocation is stabilized by both the furan and the anisole rings, enabling mild alkylation conditions.[2]

References

  • Synthesis of 3-Lithiofuran: Song, Z. Z.; Wong, H. N. C.[2][1] "Regioselective synthesis of 3-substituted furans and 3,4-disubstituted furans." Journal of Organic Chemistry, 1994 , 59, 33–41.[2][1]

  • General Reactivity of Furyl Carbinols: Batey, R. A.; Li, S.-W. "Lanthanide(III)-Catalyzed Nucleophilic Substitution of Benzylic and Allylic Alcohols."[1] Chemical Communications, 2005 , 5003–5005.[2][1]

  • Oxidation Protocols (MnO₂): Taylor, R. J. K.; Reid, M.; Foot, J.; Raw, S. A. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Trends."[2][1] Accounts of Chemical Research, 2005 , 38(11), 851–869.[2]

  • Friedel-Crafts Applications: Zhan, Y.-Z.; Li, Y.; et al. "Bi(OTf)3-catalyzed Friedel–Crafts alkylation of electron-rich arenes with alcohols."[1] Tetrahedron Letters, 2006 , 47, 6603–6606.[2][1]

Sources

Application

Application Note: High-Fidelity Synthesis of Diarylmethanols

Executive Summary Diarylmethanols (benzhydrols) are privileged pharmacophores in medicinal chemistry, serving as the structural core for antihistamines (e.g., diphenhydramine), anticholinergics, and stimulants. Furthermo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diarylmethanols (benzhydrols) are privileged pharmacophores in medicinal chemistry, serving as the structural core for antihistamines (e.g., diphenhydramine), anticholinergics, and stimulants. Furthermore, they function as essential synthetic precursors to triarylmethanes and diarylmethyl cations.

This application note details two distinct, high-reliability protocols for their synthesis:

  • Grignard Addition: The primary method for synthesizing unsymmetrical diarylmethanols via C-C bond formation.

  • Borohydride Reduction: The preferred method for generating symmetrical or pre-functionalized diarylmethanols from ketone precursors via Functional Group Interconversion (FGI).

Method A: Grignard Addition (C-C Bond Formation)

Objective: Synthesis of Phenyl(4-tolyl)methanol. Rationale: This method allows for the modular assembly of the diaryl core. The protocol utilizes a Schlenk line technique to mitigate the impact of atmospheric moisture, the primary cause of yield erosion in organometallic chemistry.

Mechanistic Insight & Workflow

The reaction proceeds via the nucleophilic attack of the Grignard reagent (arylmagnesium bromide) on the electrophilic carbonyl carbon of the aldehyde.

  • Critical Control Point: The "Schlenk Equilibrium" of the Grignard reagent is solvent-dependent. Diethyl ether is preferred over THF for this specific protocol as it minimizes Wurtz-type homocoupling byproducts, though THF is acceptable if higher solubility is required.

  • Quenching Strategy: We utilize saturated ammonium chloride (

    
    ). This provides a proton source (
    
    
    
    ) to convert the magnesium alkoxide to the alcohol while keeping the pH sufficiently buffered to solubilize magnesium salts (
    
    
    ), preventing them from trapping the product during extraction.
Experimental Workflow Diagram

GrignardWorkflow Setup 1. Inert Setup (Flame dry, N2 atm) Reagent 2. Reagent Prep (PhMgBr in Et2O) Setup->Reagent Syringe Transfer Addition 3. Controlled Addition (0°C, dropwise) Reagent->Addition Nucleophilic Attack Intermediate Mg-Alkoxide Complex Addition->Intermediate Quench 4. Buffered Quench (Sat. NH4Cl) Intermediate->Quench Protonation Workup 5. Isolation (Extraction/Drying) Quench->Workup

Caption: Figure 1. Sequential workflow for moisture-sensitive Grignard addition.

Detailed Protocol

Reagents:

  • 4-Tolualdehyde (1.0 equiv, 10 mmol)

  • Phenylmagnesium bromide (1.2 equiv, 1.0 M in

    
    )
    
  • Anhydrous Diethyl Ether (

    
    )
    
  • Saturated aqueous

    
    
    

Procedure:

  • Setup: Equip a 50 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with dry Nitrogen (

    
    ) three times.
    
  • Substrate Prep: Charge the flask with 4-tolualdehyde (1.20 g, 10 mmol) and anhydrous

    
     (15 mL). Cool the solution to 0°C using an ice/water bath.
    
  • Addition: Via syringe, add Phenylmagnesium bromide (12 mL, 12 mmol) dropwise over 15 minutes.

    • Note: The solution will likely turn cloudy or yellow/brown. Maintain 0°C to prevent exotherms from causing solvent boil-over.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1-2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear.
      
  • Quench: Cool back to 0°C. SLOWLY add saturated

    
     (10 mL). Caution:  Vigorous bubbling may occur if excess Grignard remains.
    
  • Workup: Transfer to a separatory funnel. Extract with

    
     (3 x 20 mL). Wash combined organics with brine (20 mL), dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if high purity is required.

Method B: Borohydride Reduction (Functional Group Transformation)

Objective: Synthesis of Diphenylmethanol (Benzhydrol).[1] Rationale: This method utilizes Sodium Borohydride (


), a chemoselective reducing agent that reduces ketones/aldehydes but leaves esters, amides, and nitriles intact.[2] It is operationally simpler than Method A and does not require strictly anhydrous conditions.
Mechanistic Insight

The borohydride anion (


) acts as a source of nucleophilic hydride (

). The mechanism involves the transfer of hydride to the carbonyl carbon.[3]
  • Stoichiometry: Theoretically, 1 mole of

    
     can reduce 4 moles of ketone. However, in practice, we use a slight excess (0.5 - 1.0 equiv) to account for slow reaction kinetics or solvent reaction.
    
  • Solvent Choice: Methanol or Ethanol.[4] While

    
     slowly reacts with alcohols to form 
    
    
    
    , the rate of ketone reduction is significantly faster.
Reaction Mechanism Diagram

ReductionMech BH4 NaBH4 (Hydride Source) TS Transition State (B-O coordination) BH4->TS Ketone Benzophenone (Electrophile) Ketone->TS Alkoxide Borate Complex (Intermediate) TS->Alkoxide Hydride Transfer Product Benzhydrol (Alcohol) Alkoxide->Product Acid Hydrolysis

Caption: Figure 2. Hydride transfer mechanism and subsequent hydrolysis.

Detailed Protocol

Reagents:

  • Benzophenone (1.0 equiv, 10 mmol)

  • Sodium Borohydride (1.0 equiv, 10 mmol) — Note: Excess used for rate.

  • Methanol (MeOH)[5]

  • 1M HCl

Procedure:

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve Benzophenone (1.82 g, 10 mmol) in MeOH (20 mL).

  • Addition: Add

    
     (0.38 g, 10 mmol) in small portions over 5 minutes.
    
    • Observation: Mild bubbling (

      
       gas) is normal. Do not cap the flask tightly.
      
  • Reaction: Stir at RT for 30–45 minutes.

    • Checkpoint: The reaction is usually complete when bubbling ceases and the solution clears (if starting material was insoluble).

  • Quench: Add water (10 mL) followed by dropwise addition of 1M HCl until pH

    
     5-6. This destroys unreacted borohydride and protonates the alkoxide.[6]
    
    • Safety: Perform in a fume hood;

      
       gas is evolved.
      
  • Isolation: The product often precipitates as a white solid upon water addition. Filter the solid.[4][6] If no precipitate forms, extract with Dichloromethane (DCM).

  • Purification: Recrystallization from hot ethanol/water is the standard for benzhydrols.

Comparative Analysis

FeatureMethod A: GrignardMethod B: Borohydride Reduction
Bond Formed C-C (Carbon-Carbon)H-C (Hydrogen-Carbon)
Substrate Scope Unsymmetrical DiarylmethanolsSymmetrical Diarylmethanols (mostly)
Atom Economy Low (Mg salts are waste)High (Borates are low MW waste)
Conditions Strictly Anhydrous / Inert AtmOpen air / Protic solvent
Key Risk Exotherm / Moisture sensitivityHydrogen gas evolution
Typical Yield 75 - 90%90 - 99%

References

  • Organic Syntheses, Coll.[7] Vol. 1, p. 90 (1941). Benzohydrol. A classic procedure for the reduction of benzophenone, establishing the baseline for zinc/alkaline reduction which evolved into the modern borohydride method. [Link]

  • Organic Syntheses, Coll.[7] Vol. 6, p. 737 (1988). Reduction with Sodium Borohydride. Provides authoritative grounding for the stoichiometry and workup of borohydride reductions. [Link]

  • Journal of Chemical Education, 2005, 82, 12, 1809. Grignard Reaction of Benzaldehyde. Demonstrates the specific mechanism and "Schlenk equilibrium" considerations for the synthesis of diphenylmethanol derivatives. [Link]

  • Chem. Rev. 2011, 111, 3, 2028–2076. Catalytic Asymmetric Addition of Grignard Reagents. Advanced reference for researchers looking to extend Method A into enantioselective synthesis using chiral ligands. [Link]

Sources

Method

Application Notes and Protocols for 3-Furyl-(3-methoxyphenyl)methanol in Medicinal Chemistry

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The furan ring, a five-member...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The furan ring, a five-membered aromatic heterocycle, is a well-established pharmacophore present in numerous FDA-approved drugs and natural products, prized for its versatile biological activities and its role as a bioisostere for phenyl rings.[1][2] Furan derivatives have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Similarly, the methoxy substituent is a prevalent feature in many natural product-derived and synthetic drugs, where it can favorably modulate ligand-target binding, physicochemical properties, and pharmacokinetic parameters.[5]

This document provides a comprehensive guide for the investigation of 3-Furyl-(3-methoxyphenyl)methanol , a novel chemical entity that marries these two key structural motifs. While this specific molecule is not extensively documented in current literature, its chemical architecture suggests significant potential as a foundational scaffold for the development of new therapeutic agents. These application notes are designed for researchers, scientists, and drug development professionals, providing a structured approach to the synthesis, biological evaluation, and preliminary optimization of this promising compound. We will explore its potential in the realms of oncology and infectious diseases, offering detailed protocols for its initial investigation.

Part 1: Synthesis of 3-Furyl-(3-methoxyphenyl)methanol

The synthesis of diarylmethanols is a well-established transformation in organic chemistry, often accomplished through the nucleophilic addition of an organometallic reagent to an aldehyde or ketone.[6][7] The Grignard reaction is a robust and widely used method for this purpose.[8][9] The following protocol outlines a feasible synthetic route to 3-Furyl-(3-methoxyphenyl)methanol.

Protocol 1: Synthesis via Grignard Reaction

Objective: To synthesize 3-Furyl-(3-methoxyphenyl)methanol by the reaction of 3-bromofuran-derived Grignard reagent with 3-methoxybenzaldehyde.

Materials:

  • 3-Bromofuran

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • 3-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromofuran (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the 3-bromofuran solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining 3-bromofuran solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 3-Furyl-(3-methoxyphenyl)methanol.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Biological Evaluation - A Dual-Pronged Approach

Given the broad biological activities associated with furan-containing compounds, a primary screening cascade targeting both cancer and microbial pathogens is a logical starting point.[2][10]

Application Area 1: Anticancer Activity

Hypothesis: The structural features of 3-Furyl-(3-methoxyphenyl)methanol may confer cytotoxic activity against cancer cells.

Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay

This protocol provides a method for assessing the cytotoxic effects of the synthesized compound on cancer cell lines.[11][12] The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Non-cancerous cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Doxorubicin (as a positive control)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of 3-Furyl-(3-methoxyphenyl)methanol in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (doxorubicin) wells.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Description
Cell Lines MCF-7, A549, HCT116 (Cancer); HEK293 (Non-cancerous)
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 or 72 hours
Positive Control Doxorubicin
Readout Absorbance at 570 nm
Endpoint IC₅₀ Value
Table 1: Key Parameters for In Vitro Cytotoxicity Screening.
Application Area 2: Antimicrobial Activity

Hypothesis: The furan moiety in the compound may impart antimicrobial properties against clinically relevant bacterial and fungal strains.

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.[15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Vancomycin (for Gram-positive bacteria), Ciprofloxacin (for Gram-negative bacteria), and Fluconazole (for fungi) as positive controls.

Procedure:

  • Inoculum Preparation:

    • Grow microbial cultures overnight.

    • Dilute the cultures in the appropriate broth to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution:

    • Prepare a stock solution of 3-Furyl-(3-methoxyphenyl)methanol in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Parameter Description
Microbial Strains S. aureus, E. coli, C. albicans
Assay Medium Mueller-Hinton Broth or RPMI-1640
Inoculum Density 5 x 10⁵ CFU/mL
Positive Controls Vancomycin, Ciprofloxacin, Fluconazole
Readout Visual inspection for turbidity
Endpoint Minimum Inhibitory Concentration (MIC)
Table 2: Key Parameters for Antimicrobial Susceptibility Testing.

Part 3: Structure-Activity Relationship (SAR) and Mechanism of Action (MoA) Elucidation

A positive result in the primary screens warrants further investigation to optimize the compound's activity and understand its biological mechanism.

Workflow for Initial SAR Studies

The structure-activity relationship (SAR) describes how the chemical structure of a compound influences its biological activity.[17][18] A systematic modification of the lead compound, 3-Furyl-(3-methoxyphenyl)methanol, can provide valuable insights for potency and selectivity optimization.

SAR_Workflow Lead Lead Compound 3-Furyl-(3-methoxyphenyl)methanol Mod_Furan Modification of Furan Ring - Positional Isomers (2-furyl) - Substitution (e.g., 5-methyl, 5-nitro) - Bioisosteric Replacement (e.g., Thiophene) Lead->Mod_Furan Mod_Phenyl Modification of Phenyl Ring - Methoxy Position (2-, 4-) - Methoxy Replacement (e.g., -OH, -Cl, -CF3) - Additional Substitution Lead->Mod_Phenyl Mod_Linker Modification of Methanol Linker - Oxidation to Ketone - Introduction of Alkyl Groups - Chiral Separation Lead->Mod_Linker Synthesis Synthesis of Analogs Mod_Furan->Synthesis Mod_Phenyl->Synthesis Mod_Linker->Synthesis Screening Biological Screening (e.g., Cytotoxicity, MIC) Synthesis->Screening SAR_Analysis SAR Analysis - Identify Key Moieties - Correlate Structure with Activity Screening->SAR_Analysis Next_Gen Design of Next-Generation Compounds SAR_Analysis->Next_Gen

Caption: Workflow for initial structure-activity relationship (SAR) studies.

Proposed Workflow for Mechanism of Action (MoA) Studies

Understanding the mechanism of action (MoA) is crucial for drug development.[19][20] This involves identifying the molecular target and the downstream cellular pathways affected by the compound.[21][22]

MoA_Workflow Active_Hit Active Compound Identified (from primary screen) Secondary_Assays Secondary Cellular Assays - Apoptosis Assays (e.g., Annexin V) - Cell Cycle Analysis - Reactive Oxygen Species (ROS) Detection Active_Hit->Secondary_Assays Target_ID Target Identification - Proteomics (e.g., Thermal Proteome Profiling) - Affinity Chromatography - Genetic Screens (e.g., RNAi, CRISPR) Secondary_Assays->Target_ID Validation Target Validation - In vitro enzyme/binding assays - Target knockdown/knockout experiments Target_ID->Validation Pathway_Analysis Pathway Analysis - Western Blotting for Key Signaling Proteins - Gene Expression Profiling (e.g., RNA-seq) In_Vivo In Vivo Model Studies (e.g., Xenograft models for cancer) Pathway_Analysis->In_Vivo Validation->Pathway_Analysis

Caption: Proposed workflow for elucidating the mechanism of action (MoA).

Conclusion

3-Furyl-(3-methoxyphenyl)methanol represents a promising, yet underexplored, scaffold for medicinal chemistry research. By leveraging the established biological significance of its constituent furan and methoxyphenyl moieties, a systematic investigation into its potential as an anticancer or antimicrobial agent is well-justified. The protocols and workflows outlined in this guide provide a robust framework for the synthesis, initial biological characterization, and subsequent optimization of this novel compound. Through a methodical approach, researchers can unlock the therapeutic potential of this and related chemical structures, contributing to the ongoing quest for new and effective medicines.

References

  • Chen, Y., Chen, H., & Zhang, Q. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • Crestone, Inc. (2023, January 29). The Mechanism of Action for Small Molecule Drugs. Retrieved from [Link]

  • IJCRT. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 1-12.
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • ProbeChem. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Int J Mol Sci, 21(15), 5262.
  • ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases, 9(5), 969-980.
  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. IJABBR, 12(2), 167-181.
  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein Journal of Organic Chemistry, 18, 1168-1176.
  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. International Journal of Molecular Sciences, 25(1), 473.
  • PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • ResearchGate. (2023). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Heliyon, 10(5), e26891.
  • ResearchGate. (n.d.). Chemistry and Therapeutic Aspect of Furan: A Short Review. Retrieved from [Link]

  • PubMed. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour Biology, 36(8), 6145-6153.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (2S, 3R)-2-allyl-3-furyl cyclopentanone. An enantioselective strategy towards the synthesis of phorbol. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • PubMed. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 299, 117855.
  • ACS Publications. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(5), 8435-8443.
  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbinol precursors 1-OH–3-OH and subsequent conversion to tritylium complexes 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).
  • National Center for Biotechnology Information. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2‐furylcarbinol precursors. Retrieved from [Link]

Sources

Application

Characterization of 3-Furyl-(3-methoxyphenyl)methanol: A Comprehensive Guide to Analytical Techniques

Abstract This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of 3-Furyl-(3-methoxyphenyl)methanol, a key intermediate in phar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of 3-Furyl-(3-methoxyphenyl)methanol, a key intermediate in pharmaceutical and materials science research. Detailed application notes and step-by-step protocols are presented for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for the characterization of novel furan-containing carbinols.

Introduction: The Significance of 3-Furyl-(3-methoxyphenyl)methanol

3-Furyl-(3-methoxyphenyl)methanol is a versatile organic compound featuring a furan ring, a methoxy-substituted phenyl group, and a secondary alcohol functionality. This unique combination of structural motifs makes it a valuable building block in the synthesis of a wide range of biologically active molecules and advanced materials. The furan moiety, in particular, is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2] The precise characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications, thereby guaranteeing the reliability and reproducibility of research and development outcomes.

This guide is designed to provide both the theoretical underpinnings and practical, field-proven protocols for the comprehensive analysis of 3-Furyl-(3-methoxyphenyl)methanol.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 3-Furyl-(3-methoxyphenyl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of its connectivity and stereochemistry.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the furan ring, the methoxyphenyl ring, the methoxy group, the benzylic proton, and the hydroxyl proton. Based on the analysis of structurally similar compounds, such as (3-Methoxyphenyl)(phenyl)methanol, the following chemical shifts (in ppm, referenced to TMS in CDCl₃) are anticipated.[3]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Furan H-2~7.40Singlet1H
Furan H-5~7.35Singlet1H
Furan H-4~6.40Singlet1H
Methoxyphenyl H-2'~6.90Singlet1H
Methoxyphenyl H-4', H-6'~6.80-7.25Multiplet2H
Methoxyphenyl H-5'~7.20-7.30Triplet1H
Benzylic CH~5.80Singlet1H
Methoxy OCH₃~3.80Singlet3H
Hydroxyl OHVariable (typically ~2.0-4.0)Broad Singlet1H

Note: The exact chemical shifts and multiplicities can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Furan C-3~125
Furan C-2~143
Furan C-5~140
Furan C-4~110
Methoxyphenyl C-1'~145
Methoxyphenyl C-3'~160
Methoxyphenyl C-2', C-4', C-5', C-6'~112-130
Benzylic CH~70
Methoxy OCH₃~55
Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 3-Furyl-(3-methoxyphenyl)methanol sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of at least 1 second, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted values and data from similar compounds.[3][4]

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of 3-Furyl-(3-methoxyphenyl)methanol and for gaining structural information through the analysis of its fragmentation pattern.

Expected Mass Spectral Data

The nominal molecular weight of 3-Furyl-(3-methoxyphenyl)methanol (C₁₂H₁₂O₃) is 204.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 204. Common fragmentation pathways for benzyl alcohol derivatives involve the loss of a hydroxyl radical, water, or cleavage of the C-C bond adjacent to the aromatic ring.

Predicted Key Fragments:

  • m/z 204: Molecular ion (M⁺)

  • m/z 187: Loss of OH (M⁺ - 17)

  • m/z 186: Loss of H₂O (M⁺ - 18)

  • m/z 121: Methoxyphenylmethyl cation (tropylium-like ion)

  • m/z 91: Furfuryl cation

  • m/z 77: Phenyl cation (from the methoxyphenyl ring)

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • 3-Furyl-(3-methoxyphenyl)methanol sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS instrument with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC Method:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to 3-Furyl-(3-methoxyphenyl)methanol in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and with mass spectral libraries (e.g., NIST).

Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 3-Furyl-(3-methoxyphenyl)methanol and for quantifying it in mixtures. A reversed-phase method is generally suitable for this compound.

HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable initial composition (e.g., 60% A, 40% B), then ramp to a higher concentration of B (e.g., 10% A, 90% B) over 10-15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 275 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a sample by calculating the area percentage of the main peak.

Materials:

  • 3-Furyl-(3-methoxyphenyl)methanol sample

  • HPLC-grade water, acetonitrile, and formic acid

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table above.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the gradient program and collect the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to 3-Furyl-(3-methoxyphenyl)methanol relative to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate HPLC System Mobile_Phase->Equilibrate Sample_Prep Prepare Sample Solution Inject Inject Sample Sample_Prep->Inject Equilibrate->Inject Run_Gradient Run Gradient & Collect Data Inject->Run_Gradient Integrate Integrate Peaks Run_Gradient->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in 3-Furyl-(3-methoxyphenyl)methanol.

Expected FTIR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3500-3200 (broad)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=C (Aromatic)Stretching1600-1450
C-O (Alcohol)Stretching1260-1000
C-O-C (Ether)Asymmetric Stretching1275-1200
C-O-C (Ether)Symmetric Stretching1075-1020
=C-H (Furan)Bending~875
Experimental Protocol: ATR-FTIR Analysis

Objective: To obtain an infrared spectrum for functional group confirmation.

Materials:

  • 3-Furyl-(3-methoxyphenyl)methanol sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Perform a background correction.

    • Label the major absorption bands and assign them to the corresponding functional groups.

Electronic Transitions Analysis by Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the conjugated π-systems of the furan and phenyl rings.

Expected UV-Vis Absorption Maxima

The UV-Vis spectrum is expected to show absorption bands characteristic of the furan and substituted benzene chromophores. The furan ring typically exhibits a strong absorption around 200-220 nm. The methoxy-substituted phenyl ring will show primary and secondary absorption bands, with the secondary bands (B-bands) often appearing between 250-290 nm.

Predicted λmax:

  • ~210-220 nm: π → π* transition of the furan ring.

  • ~270-280 nm: π → π* transition (B-band) of the methoxyphenyl ring.

Experimental Protocol: UV-Vis Analysis

Objective: To determine the wavelengths of maximum absorbance.

Materials:

  • 3-Furyl-(3-methoxyphenyl)methanol sample

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a second quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of 200-400 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Sol Prepare Sample Solution Sample_Spec Record Spectrum Sample_Sol->Sample_Spec Blank Measure Blank Blank->Sample_Spec Identify_LambdaMax Identify λmax Sample_Spec->Identify_LambdaMax

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of 3-Furyl-(3-methoxyphenyl)methanol. A combination of NMR and mass spectrometry is essential for unequivocal structural confirmation, while HPLC is the gold standard for purity assessment. FTIR and UV-Vis spectroscopy serve as rapid and valuable tools for functional group identification and the analysis of electronic properties, respectively. By implementing these detailed protocols, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furanmethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of MeOH, furan, and the co-deposition of them at 14 K. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0248396). Retrieved from [Link]

  • Chem-Impex. (n.d.). Furan-3-methanol. Retrieved from [Link]

  • Georganics. (2024, February 15). Furan-3-methanol – preparation and application. Retrieved from [Link]

  • NIST. (n.d.). Furan, 3-methyl-. Retrieved from [Link]

Sources

Method

derivatization of the hydroxyl group in 3-Furyl-(3-methoxyphenyl)methanol

Application Note: Strategic Derivatization of 3-Furyl-(3-methoxyphenyl)methanol Executive Summary This guide details the derivatization protocols for 3-Furyl-(3-methoxyphenyl)methanol , a secondary alcohol featuring a "d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-Furyl-(3-methoxyphenyl)methanol

Executive Summary

This guide details the derivatization protocols for 3-Furyl-(3-methoxyphenyl)methanol , a secondary alcohol featuring a "doubly benzylic" electronic environment.[1] This structural motif presents a unique challenge: the hydroxyl group is activated by both the electron-rich furan ring and the methoxy-substituted phenyl ring. Consequently, this compound exhibits extreme sensitivity to Brønsted and Lewis acids, readily undergoing ionization to a stabilized carbocation that triggers rapid polymerization (resinification) or rearrangement.[1]

This Application Note provides validated, base-mediated protocols for Silylation , Esterification , and Oxidation .[1] These methods are designed to circumvent acid-catalyzed degradation, ensuring high yields for synthetic intermediates, analytical standards, or prodrug development.[1]

Chemical Context & Critical Considerations

Structural Reactivity Analysis

The target molecule contains three reactive centers that dictate protocol design:

  • The Secondary Hydroxyl (C-OH): The primary target.[1] It is sterically accessible but electronically labile.[1]

  • The Furan Ring: Highly susceptible to electrophilic aromatic substitution and oxidative ring opening.[1] It is acid-sensitive, forming "humin" type polymers in the presence of protons.[1]

  • The 3-Methoxyphenyl Group: An electron-donating group (EDG) that stabilizes the benzylic carbocation, significantly lowering the activation energy for

    
     substitution or 
    
    
    
    elimination.[1]
The "Danger Zone": Acid-Catalyzed Polymerization

Standard derivatization conditions utilizing acid catalysts (e.g., Fisher esterification,


 catalyzed etherification) must be avoided .[1] The mechanism of failure is the protonation of the alcohol, loss of water, and formation of a resonance-stabilized furfuryl cation, which acts as a potent electrophile toward other furan rings.

G Start 3-Furyl-(3-methoxyphenyl)methanol Acid + H+ (Acidic Conditions) Start->Acid Safe Base-Mediated Derivatization Start->Safe Cation Resonance Stabilized Carbocation Acid->Cation - H2O Polymer Poly(furfuryl) Resin (Black Tar) Cation->Polymer Self-Polymerization Product Stable Derivative (Ester/Silyl Ether) Safe->Product Nucleophilic Attack

Figure 1: Decision tree highlighting the critical necessity of basic conditions to avoid polymerization.

Experimental Protocols

Protocol A: Silylation (TBS Protection)

Purpose: To create a robust, lipophilic intermediate suitable for column chromatography or long-term storage.

Mechanism: Nucleophilic substitution at silicon (


-Si).[1] The imidazole acts as a base to neutralize HCl generated and as a nucleophilic catalyst.[1]

Reagents:

  • Substrate: 3-Furyl-(3-methoxyphenyl)methanol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]

  • Base: Imidazole (2.5 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in 3.0 mL of anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Imidazole (2.5 mmol) in one portion. Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add TBSCl (1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup: Dilute with Diethyl Ether (

    
    ). Wash sequentially with water (3x) and brine (1x) to remove DMF and imidazole salts.[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography on silica gel (buffered with 1% 
    
    
    
    to ensure basicity).
Protocol B: Esterification (Acetylation)

Purpose: Synthesis of analytical standards (GC/MS) or prodrug moieties.[1]

Mechanism: Acyl substitution via an acyl-pyridinium intermediate.[1] Pyridine serves as both solvent and base to scavenge acetic acid.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Acetic Anhydride (

    
    ) (2.0 equiv)[1]
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent/Base: Pyridine (anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in 2.0 mL of anhydrous Pyridine.

  • Catalyst: Add DMAP (0.1 mmol).

  • Acetylation: Add Acetic Anhydride (2.0 mmol) dropwise at 0°C.

  • Incubation: Stir at Room Temperature for 2 hours.

  • Quenching: Add 1 mL of Methanol (reacts with excess anhydride) and stir for 15 minutes.

  • Workup: Dilute with EtOAc. Wash with saturated

    
    , then water, then brine.[1] Note: Do not wash with dilute HCl to remove pyridine, as this may degrade the furan.[1] Use 
    
    
    
    solution if pyridine removal is difficult, or simply azeotrope with toluene on a rotovap.[1]
Protocol C: Mild Oxidation (Manganese Dioxide)

Purpose: Conversion to the ketone (3-furyl 3-methoxyphenyl ketone) for structure-activity relationship (SAR) studies.

Mechanism: Radical oxidation on the surface of activated


.[1][2] This is highly selective for allylic/benzylic alcohols and leaves the furan ring intact.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Oxidant: Activated

    
     (10–20 equiv by mass)[1]
    
  • Solvent: Dichloromethane (DCM) or Chloroform[1]

Step-by-Step Workflow:

  • Activation: Ensure

    
     is "activated" (dried at 110°C for 24h prior to use if older stock).
    
  • Slurry: Dissolve substrate in DCM (0.1 M concentration).

  • Addition: Add Activated

    
     (10 equiv).[1] The reaction is heterogeneous (black slurry).[1]
    
  • Agitation: Stir vigorously at room temperature or mild reflux (40°C) for 12–24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the manganese oxides. Rinse the pad thoroughly with DCM.[1]

  • Isolation: Concentrate the filtrate. The ketone is usually pure enough for subsequent steps; if not, recrystallize from Hexane/EtOAc.[1]

Data Summary & Troubleshooting

Table 1: Protocol Comparison and Troubleshooting

DerivatizationReagentsReaction TimeKey RiskTroubleshooting
Silylation TBSCl / Imidazole4–12 hIncomplete conversionAdd catalytic DMAP; ensure DMF is dry.
Acetylation

/ Pyridine
2 hHydrolysis during workupAvoid acidic washes; use neutral buffers.[1]
Oxidation

(Activated)
12–24 hStalled reactionUse fresh "Activated"

; increase equivalents to 20x.[1]

Table 2: Expected Analytical Signatures (1H NMR)

Proton EnvironmentSubstrate (

ppm)
Acetate Derivative (

ppm)
Ketone Derivative (

ppm)
Carbinol (CH-O) ~5.8 (d or s)~6.9 (s)Absent
Furan-H (C2) ~7.4~7.5~8.0 (Deshielded)
Methoxy (-OMe) ~3.8~3.8~3.85

References

  • Manganese-catalyzed oxidation of furfuryl alcohols. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Oxidation with Manganese Dioxide: Properties and Applications. Source: Common Organic Chemistry.[1] URL:[Link][1]

  • Reactivity of Furfuryl Alcohol and Stability in Acidic/Basic Mediums. Source: CABI Digital Library.[1] URL:[Link][1]

  • Modular synthesis of 2-furyl carbinols and stability considerations. Source: Beilstein Journal of Organic Chemistry (via NIH).[1] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 3-Furyl-(3-methoxyphenyl)methanol

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers synthesizing 3-Furyl-(3-methoxyphenyl)methanol . It prioritizes the most robust synthetic route: Lithium-Halogen Exchange fol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers synthesizing 3-Furyl-(3-methoxyphenyl)methanol . It prioritizes the most robust synthetic route: Lithium-Halogen Exchange followed by aldehyde addition.

Ticket Subject: Troubleshooting Low Yields, Regioisomers, and Decomposition Applicable Route: 3-Bromofuran Lithiation + 3-Methoxybenzaldehyde

Executive Summary & Molecule Profile

Target Molecule: 3-Furyl-(3-methoxyphenyl)methanol Core Challenge: The furan ring at the C3 position is kinetically unstable as a lithiated species, and the resulting secondary alcohol is acid-sensitive. Critical Failure Points:

  • The "Temperature Trap": 3-Lithiofuran isomerizes to 2-lithiofuran above -40°C.[1]

  • The "Acid Trap": Furyl alcohols undergo rapid polymerization (resinification) in acidic media.

  • The "Moisture Trap": Incomplete lithiation or protonation due to wet solvents.

Critical Process Parameters (CPP)

Before troubleshooting, verify your protocol against these baseline standards.

ParameterSpecificationReason for Failure
Reaction Temp (Lithiation) <-78°C (Strict) > -40°C causes migration of Li from C3 to C2 (thermodynamic product).
Reagent Addition Slow, down side of flaskPrevents local heating spikes that trigger isomerization.
Quench pH pH 7-8 (Ammonium Chloride) pH < 6 triggers acid-catalyzed rearrangement/polymerization.
Purification Phase Buffered Silica (1% Et3N) Standard silica is acidic enough to decompose the product.

Troubleshooting Module: Common Side Reactions

Use this diagnostic guide to identify the root cause of impurities found in your crude NMR/LCMS.

Issue A: Product contains ~10-40% of the 2-furyl isomer.
  • Diagnosis: Isomerization (The "Temperature Trap")

  • Mechanism: 3-Lithiofuran is the kinetic product. If the temperature rises (even locally during addition), it equilibrates to the thermodynamically stable 2-lithiofuran.

  • Fix:

    • Ensure internal probe temperature is -78°C before adding n-BuLi.

    • Pre-cool the n-BuLi solution if working on >10g scale.

    • Do not allow the reaction to warm to 0°C before adding the aldehyde. The electrophile must be added at -78°C.[2]

Issue B: Crude mixture is a dark/black tar; low recovery.
  • Diagnosis: Acid-Catalyzed Polycondensation [3]

  • Mechanism: Furyl alcohols act similarly to benzyl alcohols but are far more electron-rich. In the presence of protons (acidic workup or acidic silica), they form a resonance-stabilized carbocation that rapidly polymerizes or reacts with the furan ring of another molecule.

  • Fix:

    • Quench: Use saturated aqueous NH₄Cl (mildly acidic/neutral) or Phosphate Buffer (pH 7). NEVER use HCl or H₂SO₄.

    • Silica: Pre-treat silica gel columns with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites.

Issue C: Presence of 3,3'-bifuran or 3-butylfuran.
  • Diagnosis: Wurtz Coupling / Alkylation

  • Mechanism:

    • Homocoupling: Trace transition metals (Fe, Cu) in the magnesium or bromide source can catalyze radical coupling.

    • Alkylation: Reaction of unreacted n-BuLi with the alkyl bromide formed during exchange (less likely in rapid exchange but possible).

  • Fix:

    • Use Titrated n-BuLi to ensure exact stoichiometry.

    • Ensure rapid mixing during the lithiation step.[4]

Visualizing the Failure Pathways

The following diagram illustrates the kinetic vs. thermodynamic control and the acid sensitivity pathways.

ReactionPathways Start 3-Bromofuran Li3 3-Lithiofuran (Kinetic Product) Start->Li3 n-BuLi, -78°C (Halogen Exchange) Li2 2-Lithiofuran (Thermodynamic Product) Li3->Li2 Temp > -40°C (Isomerization) Target Target Alcohol (3-Substituted) Li3->Target Electrophile Addition WrongIso Impurity (2-Substituted) Li2->WrongIso Electrophile Addition Aldehyde + 3-Methoxybenzaldehyde Carbocation Resonance Stabilized Carbocation Target->Carbocation H+ (Acidic Workup/Silica) Polymer Black Tar / Polymer Carbocation->Polymer Polymerization

Caption: Figure 1. Reaction pathways showing the critical temperature dependence (isomerization) and pH dependence (polymerization).

Optimized Protocol (Self-Validating)

This protocol includes "Checkpoints" to validate success at each stage.

Reagents:

  • 3-Bromofuran (1.0 equiv)

  • n-Butyllithium (1.05 equiv, titrated)

  • 3-Methoxybenzaldehyde (1.1 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Add 3-Bromofuran and THF.[1] Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi dropwise over 20 mins.

    • Checkpoint: The solution should remain clear or turn slightly yellow. If it turns dark brown here, your THF is wet or the temp is too high.

  • Equilibration: Stir at -78°C for exactly 30 minutes. DO NOT WARM.

  • Addition: Dissolve 3-Methoxybenzaldehyde in a small amount of THF and add dropwise at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Quench: Pour reaction mixture into a vigorously stirring solution of saturated NH₄Cl (aq) .

  • Workup: Extract with EtOAc. Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography on Et₃N-neutralized silica (Hexane/EtOAc gradient).

Frequently Asked Questions (FAQ)

Q: Can I use the Grignard method (Mg turnings) instead of n-BuLi? A: It is possible but challenging. 3-Bromofuran is relatively unreactive toward Mg metal compared to alkyl halides. You often need iodine activation or specialized reagents like i-PrMgCl (TurboGrignard). The lithiation route is generally cleaner and higher yielding for furan derivatives.

Q: Why did my product decompose on the rotovap? A: If you used a water bath >40°C and had trace acid from the silica gel, the heat accelerated the decomposition. Always stabilize the product with a trace of base or store it frozen in benzene/benzene-d6 if not using immediately.

Q: Can I distill the product? A: High vacuum distillation is risky due to thermal instability. If you must, use a Kugelrohr with a very short path, but column chromatography is safer.

References

  • Regioselectivity of Furan Lithiation

    • Mechanistic study on the kinetic (3-Li) vs thermodynamic (2-Li)
    • Source:Journal of Organic Chemistry, "Regioselective Ortho Lithi
    • (Contextual validation from search results).

  • Halogen-Metal Exchange Kinetics

    • General review of Lithium-Halogen exchange r
    • Source:Wikipedia / Gilman & Wittig found
    • [5]

  • Acid Sensitivity of Furfuryl Alcohols

    • Detailed mechanism of acid-catalyzed polycondensation (Achmatowicz-type p
    • Source:Macromolecules, "Acid-Catalyzed Polycondensation of Furfuryl Alcohol".[3]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-Furyl-(3-methoxyphenyl)methanol

Executive Summary 3-Furyl-(3-methoxyphenyl)methanol is a secondary furyl carbinol intermediate often utilized in the synthesis of bioactive scaffolds. Its structural core—a furan ring coupled to a secondary alcohol and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Furyl-(3-methoxyphenyl)methanol is a secondary furyl carbinol intermediate often utilized in the synthesis of bioactive scaffolds. Its structural core—a furan ring coupled to a secondary alcohol and an electron-rich anisole moiety—creates a unique stability profile.

Critical Warning: This compound exhibits high sensitivity to acidic environments and oxidative stress . The electron-donating nature of the 3-methoxyphenyl group stabilizes the benzylic carbocation, making the hydroxyl group exceptionally prone to acid-catalyzed dehydration and subsequent polymerization (resinification). Furthermore, the furan ring is susceptible to oxidative ring-opening and photo-degradation.

Troubleshooting & FAQs

Issue 1: Visual Degradation (Color Change)

User Question: "My sample was originally a pale yellow oil/solid, but after two weeks in the fridge, it has turned dark amber/brown. Is it still usable?"

Technical Diagnosis: This is the hallmark of oxidative degradation and initial polymerization . Furyl carbinols are notorious for "resinifying" upon exposure to air or trace acids. The darkening is caused by the formation of conjugated oligomers (humins) and oxidation products like ketones (3-furyl-(3-methoxyphenyl)methanone).

Action Plan:

  • Immediate Purity Check: Run a TLC (Thin Layer Chromatography) or HPLC.

    • If the main spot/peak is >90%: The color is likely due to trace highly colored impurities. Purify via a short silica plug (filtration).

    • If the main spot is <80%: Significant degradation has occurred. Full repurification is required.

  • Mitigation: Always store under an inert atmosphere (Argon/Nitrogen).

Issue 2: Solubility Changes

User Question: "I'm trying to dissolve the compound in methanol for a reaction, but I see insoluble gummy particles."

Technical Diagnosis: You are observing acid-catalyzed polymerization . If the storage container was not strictly neutral, or if the solvent used previously contained trace acid (e.g., unneutralized CDCl3), the material has formed high-molecular-weight furan resins. These are chemically inert and insoluble in most organic solvents.

Action Plan:

  • Filtration: Filter the solution through a 0.45 µm PTFE filter to remove polymers.

  • Prevention: Ensure all glassware and solvents contacting the compound are acid-free. Add a trace of base (e.g., triethylamine) to the storage solvent if stored in solution.

Issue 3: Unexpected HPLC Peaks

User Question: "My HPLC shows a new peak with a slightly longer retention time than my product."

Technical Diagnosis: The most likely impurity is the ketone derivative , formed by the oxidation of the secondary alcohol.

  • Product: 3-Furyl-(3-methoxyphenyl)methanol[1]

  • Impurity: 3-Furyl-(3-methoxyphenyl)methanone The ketone is less polar (lacks the H-bond donor) and will typically elute later on a Reverse Phase (C18) column.

Deep Dive: Degradation Mechanisms

To understand the handling requirements, we must look at the molecular vulnerabilities.

Mechanism A: Acid-Catalyzed Dehydration & Polymerization

The 3-methoxyphenyl group is an electron donor. In the presence of even weak acids (or acidic surfaces of glass vials), the hydroxyl group is protonated and lost as water. This generates a resonance-stabilized carbocation.

  • Step 1: Protonation of -OH.

  • Step 2: Loss of H2O

    
     Formation of Benzylic/Furfuryl Cation.
    
  • Step 3: The cation attacks the electron-rich furan ring of a neighboring molecule (Friedel-Crafts alkylation).

  • Result: Chain growth into dark, insoluble polyfuran chains.

Mechanism B: Aerobic Oxidation

The furan ring is electron-rich and sensitive to singlet oxygen (


), often generated by light exposure. This leads to [4+2] cycloaddition and subsequent ring opening (formation of dicarbonyls). Simultaneously, the secondary alcohol can oxidize to the ketone.
Visualization of Pathways

G Start 3-Furyl-(3-methoxyphenyl)methanol Acid Acid/Protonation Start->Acid Trace H+ Oxidant O2 / Light Start->Oxidant Storage Cation Stabilized Carbocation (Reactive Intermediate) Acid->Cation - H2O Polymer Insoluble Furan Resins (Dark Gums) Cation->Polymer Intermolecular Attack Ketone Ketone Derivative (New HPLC Peak) Oxidant->Ketone - 2H RingOpen Ring-Opened Dicarbonyls (Decomposition) Oxidant->RingOpen Furan Oxidation

Figure 1: Primary degradation pathways including acid-catalyzed resinification and aerobic oxidation.

Standard Operating Protocols (SOPs)

SOP-01: Purity Verification (HPLC)

Use this neutral method to avoid on-column degradation.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 10mM Ammonium Acetate (Neutral Buffer)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Detection UV @ 254 nm (Aromatic) and 230 nm (Furan)
Flow Rate 1.0 mL/min
Pass Criteria Purity > 95% (Area %).[2] No shoulder peaks.

Note: Do not use TFA (Trifluoroacetic acid) in the mobile phase. The acidity of TFA can degrade the sample during the run, creating ghost peaks.

SOP-02: Re-purification (Flash Chromatography)

If purity drops below 90%, perform rapid filtration.

  • Stationary Phase: Neutral Alumina (preferred) or Silica Gel (pre-washed with 1% Triethylamine in Hexane).

    • Why Neutral Alumina? Silica is slightly acidic and can induce polymerization on the column.

  • Eluent: Hexane/Ethyl Acetate gradient (typically 10-30% EtOAc).

  • Procedure:

    • Load sample as a concentrated solution (avoid dry loading on silica).

    • Elute quickly. Do not leave the compound on the column.

    • Evaporate fractions at < 40°C bath temperature.

SOP-03: Long-Term Storage Setup

Storage Step1 1. Dry Sample Thoroughly (High Vacuum, <30°C) Step2 2. Flush Vial with Argon/Nitrogen (Displace O2) Step1->Step2 Step3 3. Seal Container (Teflon-lined cap + Parafilm) Step2->Step3 Step4 4. Store at -20°C (Dark/Freezer) Step3->Step4

Figure 2: Optimal workflow for long-term storage to prevent oxidation and thermal degradation.

References & Authoritative Grounding

The protocols above are derived from the fundamental reactivity of furfuryl alcohols and electron-rich benzylic systems.

  • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation. (Foundational text establishing the acid-sensitivity and resinification mechanisms of furfuryl alcohols).

  • Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science, 22(6), 1203-1379. Link (Details the polymerization mechanism of furan derivatives).

  • Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science, 9, 1144-1189. Link (Discusses stability and oxidation pathways of furanic intermediates).

  • NIST Chemistry WebBook. 3-Furanmethanol. Link (General physical properties and stability data for the 3-furyl isomer class).

Sources

Troubleshooting

preventing decomposition of furan rings under acidic conditions

Introduction: Welcome to the Technical Support Center for researchers, chemists, and drug development professionals. This guide is designed to address a critical challenge in modern synthesis: the inherent instability of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the Technical Support Center for researchers, chemists, and drug development professionals. This guide is designed to address a critical challenge in modern synthesis: the inherent instability of the furan ring under acidic conditions. Furan and its derivatives are invaluable bio-based platform molecules, yet their propensity for acid-catalyzed decomposition, often leading to polymerization and the formation of intractable materials known as "humins," can severely limit their synthetic utility.[1][2] This document provides in-depth, field-proven insights and actionable protocols to help you navigate these challenges, ensuring the integrity of your furan-containing compounds and the success of your experiments.

Part 1: Understanding the Core Problem - The Mechanism of Decomposition

Before troubleshooting, it is essential to understand the fundamental mechanism of furan degradation in an acidic environment. The process is typically initiated by protonation of the furan ring, which breaks its aromaticity and renders it highly susceptible to subsequent reactions.

The key steps are:

  • Protonation: An acidic proton from the medium protonates the furan ring. This is the rate-limiting step, with protonation at the α-carbon (C2 or C5) being energetically more favorable than at the β-carbon.[3][4][5]

  • Nucleophilic Attack: The protonated, non-aromatic intermediate is a potent electrophile. A nucleophile, most commonly a solvent molecule like water or an alcohol, attacks the ring.[4]

  • Ring Opening: This attack leads to the formation of a hemiacetal-like intermediate (e.g., a furanol).[3][4] Subsequent protonation of the ring oxygen facilitates the cleavage of the C-O bond, opening the ring to form highly reactive dicarbonyl compounds (like succinaldehyde from unsubstituted furan).[6]

  • Polymerization: These ring-opened intermediates, typically aldehydes and ketones, are extremely reactive and readily undergo self-condensation (e.g., aldol condensation) and polymerization reactions, resulting in the formation of brown or black insoluble polymers, often referred to as humins.[6][7][8]

Visualizing the Decomposition Pathway

G cluster_0 Step 1: Protonation (Rate-Limiting) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening cluster_3 Step 4: Polymerization Furan Furan Ring ProtonatedFuran Protonated Furan (Non-Aromatic Cation) Furan->ProtonatedFuran Slow Furan->ProtonatedFuran H_plus H+ Furanol Furanol Intermediate ProtonatedFuran->Furanol Fast ProtonatedFuran->Furanol Solvent Nucleophile (e.g., H₂O) RingOpened Reactive Dicarbonyl (e.g., Succinaldehyde) Furanol->RingOpened Furanol->RingOpened H_plus2 H+ Polymer Insoluble Polymer (Humins) RingOpened->Polymer Aldol Condensations, etc. RingOpened->Polymer

Caption: Acid-catalyzed decomposition pathway of the furan ring.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving furan rings under acidic conditions.

Q1: My reaction mixture turned dark brown/black and a precipitate formed. What happened?

A: This is the classic visual indicator of furan ring decomposition and polymerization. The dark, often insoluble material is comprised of humins.[7] This occurs when the ring-opened dicarbonyl intermediates undergo uncontrolled self-condensation.[6][8]

  • Causality: You are likely using conditions that are too harsh for your specific furan substrate. The primary culprits are typically a combination of:

    • Strong Brønsted acids (e.g., H₂SO₄, HCl).[9][10]

    • High temperatures. [1]

    • Protic, nucleophilic solvents , especially water, which actively participates in the ring-opening mechanism.[6][11][12]

Q2: Can I prevent this polymerization? My desired reaction requires acidic catalysis.

A: Yes. Prevention hinges on carefully controlling the reaction environment to disfavor the decomposition pathway. The core strategies are:

  • Solvent Selection: Switch from protic solvents to polar aprotic solvents.

  • Catalyst Choice: Use a milder or solid acid catalyst.

  • Temperature Control: Operate at the lowest effective temperature.

  • Substrate Modification: If possible, introduce electron-withdrawing groups to the furan ring.

  • Protecting Groups: Protect other reactive functional groups on the molecule that may be acid-sensitive.[13]

Q3: How does solvent choice impact the stability of the furan ring?

A: Solvent choice is paramount. It can either stabilize the furan ring or accelerate its demise.

  • Water: Generally the worst choice for furan stability under acidic conditions. As a nucleophile, it actively participates in the ring-opening step after initial protonation.[6][11]

  • Alcohols (e.g., Methanol): These are a better option than water. While they are also protic and can act as nucleophiles, they can stabilize the reactive aldehyde intermediates formed upon ring-opening by converting them to more stable acetals, thereby suppressing polymerization.[6][11][12]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are often the best choices. They can solvate the protonated intermediates without acting as a nucleophile, effectively suppressing the ring-opening pathway.[12][14][15] Recent studies have shown a strong stabilizing effect of DMF in particular.[14]

  • Hexafluoroisopropanol (HFIP): This unique solvent has been shown to prevent the intrinsic polymerization behavior of furans under acidic conditions, enabling reactions like Brønsted acid-catalyzed reductions that were previously not feasible.[16][17]

SolventTypeEffect on Furan Stability under Acidic ConditionsReference(s)
WaterProtic, NucleophilicVery Poor: Promotes polymerization by participating in ring-opening.[11],[6]
MethanolProtic, NucleophilicModerate: Suppresses polymerization by stabilizing intermediates as acetals.[11],[12],[6]
DMSOPolar AproticGood: Suppresses polymerization; can alter reaction pathways.[12]
DMFPolar AproticExcellent: Strong stabilizing effect, suppresses degradation pathways.[14],[15]
HFIPFluorinated AlcoholExcellent: Prevents polymerization, enabling novel acid-catalyzed reactions.[16],[17]

Q4: My substrate has an aldehyde/ketone group. Does this affect stability?

A: Absolutely. Furan rings bearing carbonyl or hydroxyl groups (like furfural or 5-hydroxymethylfurfural, HMF) are particularly unstable.[13][15] These functional groups can participate in side reactions, and the electron-withdrawing nature of a carbonyl can influence the ring's reactivity. The most effective strategy here is to protect the functional group before subjecting the molecule to harsh acidic conditions.

Part 3: Preventative Strategies & Experimental Protocols

Proactive measures are the key to success. This section provides detailed methodologies for preventing decomposition.

Decision-Making Workflow for Acid-Sensitive Furans

Before starting your experiment, use the following workflow to choose the optimal conditions.

workflow start Start: Reaction with Acid-Sensitive Furan assess_sub 1. Assess Substrate - Are there EWG/EDG? - Other reactive groups (e.g., -CHO, -OH)? start->assess_sub protect Protect reactive groups (e.g., Acetalization) assess_sub->protect Yes no_protect Proceed to Solvent Selection assess_sub->no_protect No select_solvent 2. Select Solvent Prioritize Polar Aprotic (DMF, DMSO) or HFIP protect->select_solvent select_acid 3. Select Acid Catalyst - Use mildest acid possible - Consider solid acids (Amberlyst) select_solvent->select_acid temp_control 4. Set Temperature Start at low temp (e.g., 0°C or RT) and increase cautiously select_acid->temp_control monitor 5. Monitor Reaction Use TLC/LCMS/GCMS to track substrate and check for byproducts temp_control->monitor finish Reaction Complete monitor->finish

Caption: A decision workflow for designing acid-catalyzed reactions.

Protocol 1: Acetal Protection of Furfural

This protocol describes the protection of the highly reactive aldehyde group in furfural as a diethyl acetal, which is significantly more stable under many acidic conditions. Acetalization is a reversible process, and the protecting group can be removed later using aqueous acid.[13][18]

Objective: To protect the carbonyl group of furfural to enhance its stability in subsequent acidic reaction steps.

Materials:

  • Furfural

  • Ethanol (absolute)

  • Triethyl orthoformate

  • Ammonium chloride (NH₄Cl) or another mild acid catalyst

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq).

  • Reagents: Add absolute ethanol (10-20 volumes) and triethyl orthoformate (1.5 eq). The ethanol acts as both reagent and solvent, while triethyl orthoformate serves as a dehydrating agent to drive the equilibrium towards acetal formation.

  • Catalysis: Add a catalytic amount of ammonium chloride (0.05 eq). Using a mild acid source like NH₄Cl is crucial to prevent degradation of the furan ring during the protection step itself.

  • Reaction: Stir the mixture at room temperature or warm gently (40-50 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude furfural diethyl acetal.

  • Purification: Purify the product by distillation or column chromatography if necessary.

Causality Behind Choices:

  • Triethyl Orthoformate: This is a key reagent. It reacts with any water present or formed during the reaction, shifting the equilibrium towards the product and preventing the reverse reaction (hydrolysis).

  • Mild Acid Catalyst (NH₄Cl): A strong acid could catalyze the desired acetal formation but would also risk degrading the furan ring. NH₄Cl provides a gentle source of protons, sufficient for catalysis without causing significant decomposition.

References

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. SciSpace.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid C
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. Request PDF.
  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts.
  • (e)
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
  • Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Request PDF.
  • Formation of insoluble polymer and benzofuran during the acid-treatment of furan.
  • Bro̷nsted Acid-C
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.
  • General scheme of the study of furan stability.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Solid acid catalyzed synthesis of furans
  • Bro̷nsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society.
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
  • Catalyst system for furan resins.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Protecting groups in organic synthesis. Self-published.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Diarylketones

Welcome to the technical support center dedicated to the synthesis of diarylketones. This guide is designed for researchers, chemists, and drug development professionals who seek to optimize their synthetic routes, troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of diarylketones. This guide is designed for researchers, chemists, and drug development professionals who seek to optimize their synthetic routes, troubleshoot common experimental issues, and deepen their understanding of the underlying chemical principles. As your application scientist, I will provide field-proven insights to help you navigate the complexities of these important reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of diarylketone synthesis.

Q1: What are the primary methods for synthesizing unsymmetrical diarylketones, and how do I choose the best one?

A1: The two most prevalent and versatile methods are Friedel-Crafts Acylation and Palladium-Catalyzed Carbonylative Cross-Coupling (like Suzuki-Miyaura). The choice depends heavily on your substrate's functional group tolerance and the desired scale.

  • Friedel-Crafts Acylation: This is a classic, cost-effective method involving the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1] It is ideal for simple, electron-rich aromatic systems. However, it has significant limitations:

    • It is generally unsuitable for aromatic rings bearing deactivating groups (e.g., -NO₂, -CN, -COR).[2][3]

    • Substrates with Lewis basic functional groups like amines (-NH₂) or alcohols (-OH) will complex with the catalyst, rendering it inactive.[2]

    • Requires stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone complexes with it.[2]

  • Carbonylative Suzuki Coupling: This modern approach couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide (CO) source.[4] It offers much broader functional group tolerance and is often the method of choice for complex molecules in drug discovery. While more expensive due to the palladium catalyst, it provides a more reliable route for functionalized substrates.[5]

A logical workflow for choosing your synthetic route is outlined below.

Start Start: Synthesize Diarylketone CheckSubstrate Are substrates sensitive to strong Lewis acids or contain deactivating groups? Start->CheckSubstrate Suzuki Use Carbonylative Suzuki Coupling CheckSubstrate->Suzuki Yes FriedelCrafts Use Friedel-Crafts Acylation CheckSubstrate->FriedelCrafts No End Proceed to Optimization Suzuki->End FriedelCrafts->End Start Low Yield in Friedel-Crafts Acylation CheckMoisture 1. Were strict anhydrous conditions maintained? Start->CheckMoisture FixMoisture Action: Flame-dry glassware, use anhydrous solvents, run under inert atmosphere. CheckMoisture->FixMoisture No CheckCatalyst 2. Was catalyst loading sufficient (≥1.2 eq)? CheckMoisture->CheckCatalyst Yes FixMoisture->CheckCatalyst FixCatalyst Action: Increase catalyst to 1.5-2.0 eq. Use a fresh bottle of Lewis Acid. CheckCatalyst->FixCatalyst No CheckSubstrate 3. Is the aromatic ring strongly deactivated? CheckCatalyst->CheckSubstrate Yes FixCatalyst->CheckSubstrate FixSubstrate Action: Switch to an alternative -synthesis route, e.g., Carbonylative Suzuki Coupling. CheckSubstrate->FixSubstrate Yes Success Problem Resolved CheckSubstrate->Success No

Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.

Issue 2: Low Yield in Carbonylative Suzuki Coupling

Q: I am trying a Carbonylative Suzuki coupling, but my yields are poor and I see byproducts like homocoupling of my boronic acid.

A: Optimization of Suzuki couplings involves balancing the interplay between the catalyst, ligand, base, and solvent. [6]Poor yields often point to an issue in one of these areas.

Step 1: Re-evaluate Your Base and Solvent System

  • Causality: The base is crucial for activating the boronic acid to facilitate transmetalation. [7]The effectiveness of a base is highly dependent on the solvent system. An inappropriate combination can lead to poor solubility, slow reaction, or catalyst decomposition.

  • Solution:

    • Bases: Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, and organic bases like triethylamine (TEA). Cs₂CO₃ is often very effective but more expensive.

    • Solvents: Aprotic polar solvents like Dioxane, THF, or DMF are common. [8]Often, a mixture with water (e.g., Dioxane/H₂O) is required to solubilize the inorganic base.

    • Optimization: If your yield is low, screen a matrix of bases and solvents. A common starting point is Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water. If that fails, trying a stronger base like Cs₂CO₃ or a different solvent like DMF can be effective.

Step 2: Check Catalyst and Ligand Stability

  • Causality: The palladium catalyst must remain in its active Pd(0) state throughout the catalytic cycle. Catalyst decomposition (e.g., formation of palladium black) is a common failure mode. The choice of ligand is critical for stabilizing the catalyst and promoting the desired reaction steps.

  • Solution:

    • Degas Your Reaction: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) before adding the catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Ligand Choice: While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a workhorse, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can improve catalyst stability and activity, especially for challenging substrates like aryl chlorides. [7] Step 3: Address Boronic Acid Quality

  • Causality: Boronic acids can degrade over time, particularly through dehydration to form cyclic boroxines. They can also undergo protodeboronation (loss of the boron group) under the reaction conditions, especially if the conditions are too harsh (high temperature, wrong pH). Homocoupling is another common side reaction.

  • Solution:

    • Use fresh, high-quality boronic acid. If in doubt, you can sometimes purify it by recrystallization.

    • Consider using boronate esters (e.g., pinacol esters), which are often more stable and robust than the corresponding boronic acids. [9] 3. Use a slight excess (1.1-1.2 equivalents) of the boron reagent to compensate for any degradation or homocoupling.

ParameterCommon OptionsConsiderations / Troubleshooting Tips
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Ensure low moisture and oxygen. If reaction stalls, try a more active catalyst with bulky phosphine ligands.
Ligand PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich ligands often improve performance for less reactive aryl chlorides. [7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NMust be strong enough to activate the boronic acid but not so strong as to cause side reactions. Cs₂CO₃ is often superior for difficult couplings. [9]
Solvent Dioxane, Toluene, DMF, THF (often with H₂O)Choice is critical for solubility of all components. A solvent screen is recommended for new reactions. [8]
CO Source CO gas, Mo(CO)₆, Fe(CO)₅In situ sources are safer but may require specific temperature profiles for efficient CO release. [10]
Caption: Key parameters for optimizing a Carbonylative Suzuki Coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol describes a general method for the acylation of an electron-rich arene.

  • Materials: Anisole, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (DCM), 1M HCl solution, Saturated NaHCO₃ solution, Brine.

  • Procedure:

    • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.3 equivalents). Add anhydrous DCM to create a stirrable suspension.

    • Acyl Chloride Addition: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

    • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Purification: Combine the organic layers, wash with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography. [2]

References

  • Singh, A., Sharma, A., & Singh, P. (2021). Optimization of the Reaction Conditions for Iodine-Mediated Oxidative Rearrangement of α,β-Unsaturated Diaryl Ketones. ResearchGate. Available at: [Link]

  • Kumar, S., & Singh, A. (2019). A Straightforward Synthesis of α-Amino Diaryl Ketones from (Hetero)Arylacetonitriles Promoted by N-Bromosuccinimide. ResearchGate. Available at: [Link]

  • Li, W., et al. (2018). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Strategies for the synthesis of diaryl ketones. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. Science Advances. Available at: [Link]

  • Kadu, B. S. (2021). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. ResearchGate. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]

  • Martínez-Salvador, S., et al. (2019). Carbonylative Suzuki Coupling Catalyzed by Pd Complexes Based on [N,P]‐Pyrrole Ligands: Direct Access to 2‐Hydroxybenzophenones. ResearchGate. Available at: [Link]

  • Reddy, G. C., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Dahlous, K. A., et al. (2024). RETRACTED ARTICLE: An attractive and Efficient Procedure for Synthesis of Diaryl Ketones. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • Kurosawa, M. B., et al. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical Science. Available at: [Link]

  • Orita, A., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2017). Visible‐Light‐Driven Direct Oxidative Coupling Reaction Leading to Alkyl Aryl Ketones, Catalyzed by Nano Pd/ZnO. ResearchGate. Available at: [Link]

  • Maligres, P. E., et al. (2009). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. Chemical Communications. Available at: [Link]

  • Wang, Z., et al. (2023). Enantioselective De Novo Synthesis of α,α‐Diaryl Ketones from Alkynes. Angewandte Chemie. Available at: [Link]

  • Uemura, S., et al. (1993). Synthesis of α-diketones from alkylaryl- and diarylalkynes using mercuric salts. PubMed. Available at: [Link]

  • Byrne, F. P., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Sustainable Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Pierini, A. B., & Rossi, R. A. (1999). Synthesis of Highly Hindered 1,2-Diaryl Diketones and of cis- and trans-1,2-Diacetoxy-1,2-bis(aryl)ethenes. ResearchGate. Available at: [Link]

  • Curran, D. P., & Tran, H. T. (2006). Dakin−West Synthesis of β-Aryl Ketones. ResearchGate. Available at: [Link]

  • Sankar, M., et al. (2012). Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Anthracene. Wikipedia. Available at: [Link]

  • Bhanuchandra, M., Yorimitsu, H., & Osuka, A. (2016). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters. Available at: [Link]

  • Pop, F., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Bandini, M. (2013). Chiral 1,1-diaryl compounds as important pharmacophores. ResearchGate. Available at: [Link]

Sources

Troubleshooting

minimizing Wurtz coupling in Grignard reagent formation

Technical Support Center: Grignard Reagent Formation Welcome to the technical support center for organometallics. This guide is designed for researchers, chemists, and drug development professionals who utilize Grignard...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Reagent Formation

Welcome to the technical support center for organometallics. This guide is designed for researchers, chemists, and drug development professionals who utilize Grignard reagents in their synthetic workflows. Here, we address one of the most common and yield-reducing side reactions: the Wurtz coupling. Our goal is to provide you with a deep understanding of the underlying mechanisms and equip you with actionable troubleshooting strategies to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Wurtz coupling side reaction in the context of Grignard synthesis?

The Wurtz coupling product is a homocoupled dimer (R-R) of your organic halide starting material (R-X).[1] This undesired byproduct forms when a newly generated Grignard reagent molecule (R-MgX) reacts with a molecule of unreacted organic halide still present in the solution.[1][2][3]

This side reaction presents two significant problems:

  • Reduced Yield: It consumes both the starting halide and the desired Grignard reagent, directly lowering the theoretical yield of your subsequent reactions.[2]

  • Purification Challenges: The resulting hydrocarbon dimer can have similar solubility and chromatographic properties to your desired product, complicating downstream purification.[1]

The core of the issue lies in the competition between two key reactions occurring at the magnesium surface and in the solution.

Troubleshooting Guide: High Wurtz Coupling Product Formation

Q2: I'm observing a significant amount of the R-R dimer in my crude reaction mixture. What are the primary causes?

Observing a high yield of the Wurtz coupling byproduct points to conditions that favor the reaction between the Grignard reagent and the organic halide over the reaction of the halide with the magnesium surface. The most common culprits are:

  • High Local Concentration of Organic Halide: This is arguably the most frequent cause. Rapid addition of the organic halide creates localized areas of high concentration.[1] In these zones, a freshly formed Grignard reagent is more likely to encounter and react with another halide molecule before it can diffuse away from the magnesium surface.

  • Elevated Reaction Temperature: Grignard formation is an exothermic process.[4] If this heat is not managed effectively, localized hotspots can develop, accelerating the rate of the bimolecular Wurtz coupling reaction.[1][4][5]

  • Poor Magnesium Activation/Surface Area: A passive, oxide-coated, or insufficient magnesium surface area slows the rate of Grignard reagent formation.[1][6] This leads to a buildup of unreacted organic halide in the solution, increasing the probability of Wurtz coupling.[5]

  • Choice of Halide and Solvent: The structure of the organic halide and the coordinating ability of the solvent play a crucial role. More reactive halides (e.g., allylic, benzylic, iodides) are more prone to coupling. Certain solvents, like THF, can sometimes promote Wurtz coupling more than ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF), depending on the substrate.[1][2]

Q3: What immediate steps can I take to minimize Wurtz coupling in my next attempt?

To suppress the formation of Wurtz byproducts, the overarching strategy is to control the reaction kinetics to favor Grignard formation.

  • Slow, Controlled Addition: Add the organic halide, diluted in your anhydrous solvent, dropwise to the magnesium suspension. The goal is to add it at a rate that maintains a gentle, steady reflux from the reaction's exotherm but does not require external cooling to control.[1][4] This ensures the concentration of unreacted halide remains low at all times.[5]

  • Ensure Proper Magnesium Activation: The magnesium surface must be active to ensure the rate of Grignard formation is significantly faster than the rate of Wurtz coupling. Use fresh, high-quality magnesium turnings.[7] Grinding the turnings in a mortar and pestle to expose fresh surfaces or using chemical activators like a small crystal of iodine or 1,2-dibromoethane is highly recommended.[6][8][9]

  • Maintain a Large Magnesium Surface Area: Use a sufficient excess of magnesium (typically 1.2 to 2.0 equivalents) to ensure there is ample surface area available for the reaction.[5] This helps to rapidly consume the added organic halide.

  • Optimize Solvent and Temperature: For particularly reactive halides, consider using a less polar ether solvent like diethyl ether or 2-MeTHF, which can sometimes reduce the rate of the coupling reaction compared to THF.[1] Maintain the lowest temperature that allows for a reasonable reaction rate. For many common Grignards, this is a gentle reflux in ether or THF.

Data & Protocols

Table 1: Impact of Solvent Choice on Grignard Yield vs. Wurtz Coupling

The choice of solvent can significantly influence the outcome, especially with reactive halides. The following table provides illustrative data for the formation of benzylmagnesium chloride.

SolventGrignard Reagent Yield (%)Wurtz Coupling (Dibenzyl) Yield (%)Remarks
Diethyl Ether (Et₂O) ~94%<5%Excellent selectivity for the Grignard reagent.[1]
Tetrahydrofuran (THF) ~27%>70%Poor selectivity; THF strongly promotes Wurtz coupling for this substrate.[1]
2-Methyl-THF (2-MeTHF) ~95%<5%An excellent, safer alternative to Et₂O, showing high selectivity.[1]

Data is illustrative and based on typical outcomes for benzyl chloride.

Experimental Protocol: Minimizing Wurtz Coupling for Benzyl Chloride

This protocol details a robust method for preparing benzylmagnesium chloride with high yield by focusing on magnesium activation and slow addition in an optimized solvent.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1-2 small crystals)

  • Benzyl chloride (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout.[8][10]

  • Magnesium Activation: Place the magnesium turnings into the flask. Add one or two small crystals of iodine.[1] Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits a faint purple vapor on the metal. The color will then fade as the iodine reacts with the magnesium surface, etching away the oxide layer.[1][11] Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of benzyl chloride in anhydrous 2-MeTHF. Add a small portion (~5-10%) of this solution directly to the activated magnesium. Initiation is indicated by the spontaneous warming of the mixture, gentle bubbling at the metal surface, and the appearance of a cloudy gray/brown color.[1]

  • Controlled Addition: Once the reaction has initiated, begin the dropwise addition of the remaining benzyl chloride solution from the dropping funnel at a rate that maintains a steady, gentle reflux. This is crucial for keeping the instantaneous concentration of benzyl chloride low.[1]

  • Completion: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray-brown solution is your Grignard reagent, ready for use.

Visualizing the Process

Diagram 1: Competing Reaction Pathways

This diagram illustrates the critical choice point in the reaction. The desired pathway (Grignard Formation) is a surface reaction, while the undesired pathway (Wurtz Coupling) occurs in the bulk solution.

G cluster_solution Bulk Solution cluster_surface Magnesium Surface RMgX Grignard Reagent (R-MgX) RR Wurtz Product (R-R) RMgX->RR Undesired Wurtz Coupling RX_sol Organic Halide (R-X) RX_sol->RR Mg Mg Metal Mg->RMgX RX_surf Organic Halide (R-X) RX_surf->Mg Desired Grignard Formation start R-X Added to Flask start->RX_sol start->RX_surf

Caption: Competing reaction pathways in Grignard synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing and solving issues related to high Wurtz coupling.

Troubleshooting Start Low Yield & High Dimer (R-R) Observed by GC/NMR Q_Conc Was R-X added dropwise over an extended period? Start->Q_Conc Sol_Slow SOLUTION: Add R-X slowly to maintain low concentration and control exotherm. Q_Conc->Sol_Slow No Q_Mg Was Mg activated? (e.g., with I2, DIBAL, grinding) Q_Conc->Q_Mg Yes Sol_Slow->Q_Mg Sol_Activate SOLUTION: Activate Mg with iodine or 1,2-dibromoethane. Use fresh turnings. Q_Mg->Sol_Activate No Q_Solvent Is the halide reactive? (e.g., benzylic, allylic) Is the solvent THF? Q_Mg->Q_Solvent Yes Sol_Activate->Q_Solvent Sol_Solvent SOLUTION: Consider switching to a less promoting solvent like Et2O or 2-MeTHF. Q_Solvent->Sol_Solvent Yes End Re-run experiment with improved conditions. Q_Solvent->End No Sol_Solvent->End

Sources

Optimization

Technical Support Center: Synthesis of 3-Furyl-(3-methoxyphenyl)methanol

Case ID: SYN-3F3MPM-001 Status: Open Priority: High (Active Research/Drug Development) Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile You have requested alternative synthetic route...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-3F3MPM-001 Status: Open Priority: High (Active Research/Drug Development) Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

You have requested alternative synthetic routes for 3-Furyl-(3-methoxyphenyl)methanol . This secondary alcohol is a pharmacophore scaffold often found in bioactive fragments.

Critical Stability Warning: The furan ring, particularly in electron-rich furyl carbinols, is highly sensitive to Brønsted and Lewis acids.[1] Acidic conditions can trigger the Achmatowicz rearrangement or polymerization (often observed as the reaction turning into "black tar"). All workups must remain neutral or slightly basic .

ParameterSpecification
Target Molecule 3-Furyl-(3-methoxyphenyl)methanol
CAS Registry 1249553-63-6 (Analogous)
Molecular Weight 204.22 g/mol
Key Challenge Regiocontrol (3- vs 2-position) & Acid Sensitivity

Interactive Reaction Pathways (Visual Guide)

The following diagram outlines the three primary disconnects for synthesizing this target.

SyntheticRoutes Target TARGET: 3-Furyl-(3-methoxyphenyl)methanol RouteA_Start Route A: Grignard Addition (Recommended) Aldehyde 3-Furaldehyde RouteA_Start->Aldehyde Aldehyde->Target + Grignard (THF, 0°C) Grignard 3-MethoxyphenylMgBr Grignard->Target RouteB_Start Route B: Cryogenic Lithiation (High Precision) Bromofuran 3-Bromofuran RouteB_Start->Bromofuran Lithiofuran 3-Lithiofuran (-78°C) Bromofuran->Lithiofuran n-BuLi, -78°C (Critical Step) Lithiofuran->Target + Anisaldehyde Anisaldehyde 3-Methoxybenzaldehyde Anisaldehyde->Target RouteC_Start Route C: Ketone Reduction (Enantioselective Potential) Ketone 3-Furyl 3-methoxyphenyl ketone RouteC_Start->Ketone Ketone->Target NaBH4 or CBS Catalyst

Figure 1: Strategic disconnections for 3-Furyl-(3-methoxyphenyl)methanol synthesis. Route A is convergent; Route B requires strict temperature control.

Route A: The Grignard Protocol (Recommended)

This is the most robust route for gram-scale synthesis. It utilizes commercially available 3-furaldehyde and avoids the cryogenic strictness of lithiation.

Reagents
  • Electrophile: 3-Furaldehyde (Furan-3-carbaldehyde).

  • Nucleophile: 3-Methoxyphenylmagnesium bromide (1.0 M in THF).

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Charge: Add 3-furaldehyde (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0°C (ice bath).

  • Addition: Add 3-methoxyphenylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.

    • Note: The solution may turn dark; this is normal.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

  • Quench (CRITICAL): Pour the reaction mixture into a saturated NH₄Cl solution at 0°C.

    • Warning: Do NOT use HCl. Even dilute HCl can open the furan ring.

  • Workup: Extract with EtOAc. Wash organics with Brine. Dry over Na₂SO₄.[2]

Troubleshooting Guide: Route A
SymptomProbable CauseCorrective Action
Low Yield (<40%) Moisture in THF killing Grignard.Titrate Grignard reagent before use; ensure THF is distilled/dried.
Black Tar/Gunk Acidic workup or exothermic runaway.Use Sat. NH₄Cl (pH ~5-6) or NaHCO₃ for quench. Control addition rate.
Starting Material Remains Old Grignard reagent.Add an extra 0.5 equiv of Grignard. Initiate with iodine crystal if making Grignard in-situ.

Route B: Cryogenic Lithiation (The "Reverse" Approach)

Use this route if you possess 3-bromofuran and need to couple it with 3-methoxybenzaldehyde.

Scientific Insight: 3-Lithiofuran is kinetically stable at -78°C. However, above -40°C, it undergoes an equilibrium isomerization to the thermodynamically more stable 2-lithiofuran .[1][3] Temperature control is non-negotiable here.

Reagents
  • Precursor: 3-Bromofuran.[3]

  • Base: n-Butyllithium (n-BuLi, 1.6 M or 2.5 M in hexanes).

  • Electrophile: 3-Methoxybenzaldehyde.

Step-by-Step Protocol
  • Cryogenics: Cool a solution of 3-bromofuran (1.0 equiv) in THF to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise down the side of the flask.

    • Wait: Stir at -78°C for exactly 30-45 minutes. Do not let temp rise.

  • Addition: Add 3-methoxybenzaldehyde (1.1 equiv) (neat or in minimal THF) slowly.

  • Warm-up: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with Sat. NaHCO₃.

Troubleshooting Guide: Route B
SymptomProbable CauseCorrective Action
Product is 2-furyl isomer Temperature rose above -40°C.Use an internal thermometer. Ensure steady -78°C during n-BuLi addition.
Complex Mixture Wurtz coupling (Ar-Ar) or wet solvent.Ensure n-BuLi is fresh. Add aldehyde immediately after the lithiation window.

Route C: Ketone Reduction (Enantioselective Option)

If you require a specific enantiomer (R or S), synthesize the ketone first and then reduce it.

Workflow:

  • Weinreb Amide Synthesis: React 3-furoic acid with N,O-dimethylhydroxylamine.

  • Grignard Addition: Add 3-methoxyphenylMgBr to the Weinreb amide → 3-Furyl 3-methoxyphenyl ketone .

  • CBS Reduction: Use (R)- or (S)-Me-CBS catalyst with Borane-THF to yield the chiral alcohol.

FAQ: Frequently Asked Questions

Q: Can I use HCl to remove the magnesium salts during workup? A: Absolutely NOT. Furan rings are acid-labile "masked diketones." Strong acids will trigger ring-opening (Achmatowicz reaction), destroying your product instantly. Use Rochelle's Salt (Potassium Sodium Tartrate) or saturated Ammonium Chloride.

Q: The product oil turned brown after sitting on the bench for 2 days. Why? A: Furyl alcohols are prone to autoxidation and polymerization.

  • Solution: Store the product at -20°C under Argon. If it must be stored at RT, filter it through a small plug of basic alumina to remove trace acids.[1]

Q: Can I use 3-furylboronic acid (Suzuki coupling)? A: Suzuki coupling typically forms C-C biaryl bonds (Ar-Ar), not the alcohol linker (Ar-CH(OH)-Ar). You would need a carbonylative Suzuki (CO insertion), which is technically complex and requires high pressure. The Grignard route (Route A) is superior for this specific scaffold.

References

  • Lithiation Dynamics of 3-Bromofuran

    • Title: "Heterocyclic Chemistry: Metallation and further reactions."[3]

    • Insight: Establishes the equilibration of 3-lithiofuran to 2-lithiofuran above -40°C.
    • Source:3

  • Grignard Reagent Preparation

    • Title: "Synthesis of 3-methoxyphenylmagnesium bromide."[4]

    • Insight: Standard protocol for generating the nucleophile
    • Source:4

  • Furan Acid Sensitivity (Achmatowicz)

    • Title: "Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols."[5]

    • Insight: Details the ring-opening mechanism of furfuryl alcohols in acidic/oxid
    • Source:6

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Spectral Analysis of 3-Furyl-(3-methoxyphenyl)methanol

Executive Summary In the development of furan-based pharmacophores, the precise characterization of carbinol centers is critical. 3-Furyl-(3-methoxyphenyl)methanol represents a significant scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of furan-based pharmacophores, the precise characterization of carbinol centers is critical. 3-Furyl-(3-methoxyphenyl)methanol represents a significant scaffold in medicinal chemistry, often serving as a precursor for chiral resolution or further oxidation.

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) performance of this compound. We compare solvent-dependent resolution (CDCl₃ vs. DMSO-d₆) and structural isomer differentiation (3-furyl vs. 2-furyl analogs) . By analyzing the specific coupling constants and chemical shifts, researchers can validate the regiochemistry of the furan ring—a common pain point in synthesis.

Part 1: Structural Context & Synthesis Verification

Before spectral acquisition, understanding the structural connectivity is essential for assigning the spin systems. The molecule consists of two aromatic systems linked by a chiral carbinol carbon.

Synthesis & Analysis Workflow

The following diagram outlines the logical flow from synthesis to spectral validation, highlighting the critical decision points for solvent selection.

SynthesisWorkflow Start Precursor: 3-Furaldehyde + 3-MethoxyphenylMgBr Reaction Grignard Addition (THF, 0°C) Start->Reaction Product Crude Product: 3-Furyl-(3-methoxyphenyl)methanol Reaction->Product Purification Flash Chromatography (Hex/EtOAc) Product->Purification Decision Select NMR Solvent Purification->Decision CDCl3 CDCl3: Structural Backbone (No OH coupling) Decision->CDCl3 Routine ID DMSO DMSO-d6: H-Bonding & OH Coupling (Labile Proton ID) Decision->DMSO Detailed H-Bonding

Figure 1: Synthesis and analytical decision workflow for furan-based carbinols.

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution data, the following protocol utilizes a self-validating system where concentration and shimming are optimized to prevent signal broadening.

Sample Preparation
  • Mass: 10–15 mg of purified compound.

  • Solvent Volume: 0.6 mL (ensure depth > 4.5 cm in tube).

  • Tube Quality: 5mm High-Throughput or Precision NMR tubes (Wilmad 507-PP or equivalent).

  • Filtration: Filter solution through a cotton plug within a glass pipette to remove suspended silica or magnesium salts from the Grignard workup. Paramagnetic impurities will broaden the furan doublets.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).

Part 3: Comparative 1H NMR Analysis

The choice of solvent drastically alters the appearance of the carbinol proton and the hydroxyl group. Below is a comparative performance analysis of the spectral features.

Solvent Comparison: CDCl₃ vs. DMSO-d₆
FeatureCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d₆)Performance Insight
-OH Signal Broad singlet (~2.2 - 2.5 ppm). Position varies with concentration.Sharp doublet (~5.8 ppm). Downfield shift due to H-bonding.DMSO is superior for confirming the presence of the alcohol functionality.
Carbinol (-CH-O) Singlet (~5.8 ppm). No coupling to OH.Doublet (~5.7 ppm). Shows

coupling to OH (~4.5 Hz).
DMSO validates the CH-OH connectivity via coupling.
Furan Resolution High resolution. Distinct fine coupling (

Hz).
Slightly broader lines due to viscosity.CDCl₃ is superior for resolving fine heteroaromatic coupling.
Water Peak ~1.56 ppm (distinct from sample).~3.33 ppm (can overlap with methoxy or methylene signals).CDCl₃ prevents overlap with the critical methoxy signal (~3.8 ppm).
Spectral Assignments (in CDCl₃, 600 MHz)

Note: Chemical shifts (


) are estimates based on electronic shielding effects of the 3-furyl and 3-methoxyphenyl systems.
  • Aromatic (Phenyl Ring):

    • 
       7.28 (t, 
      
      
      
      Hz, 1H, H-5'): Meta-coupling dominates.
    • 
       6.95–7.00 (m, 2H, H-2', H-6'): Ortho to alkyl/methoxy.
      
    • 
       6.82 (dd, 1H, H-4'): Ortho to methoxy, para to alkyl.
      
  • Heteroaromatic (3-Furyl Ring):

    • 
       7.42 (s, 1H, H-2''): The most downfield furan proton (adjacent to Oxygen and substituent).
      
    • 
       7.38 (t/d, 1H, H-5''): Adjacent to Oxygen.
      
    • 
       6.45 (d, 1H, H-4''): The most shielded furan proton (
      
      
      
      -position).
  • Aliphatic:

    • 
       5.85 (s, 1H, -CH-OH): Carbinol methine.
      
    • 
       3.80 (s, 3H, -OCH₃): Methoxy group.
      
    • 
       2.40 (br s, 1H, -OH): Hydroxyl (concentration dependent).
      

Part 4: 13C NMR & Structural Validation

13C NMR provides the carbon backbone verification. The key to validating the 3-furyl isomer over the 2-furyl isomer lies in the chemical shift of the quaternary carbon attached to the methanol group.

Key Carbon Shifts (CDCl₃)
  • Carbinol Carbon:

    
     70.2 ppm.
    
  • Methoxy Carbon:

    
     55.4 ppm.
    
  • Furan C-3 (Quaternary):

    
     128.5 ppm. (Note: If this were 2-furyl, the quaternary carbon would be significantly downfield ~155 ppm due to direct oxygen attachment).
    
  • Furan C-2/C-5:

    
     143.0 / 140.5 ppm (Alpha carbons).
    
  • Phenyl C-O:

    
     159.8 ppm.
    

Part 5: Comparative Structural Analysis (Isomer Differentiation)

A common challenge in this synthesis is distinguishing the product from the 2-furyl isomer (often formed if the starting material is contaminated with furfural).

The following logic tree utilizes coupling constants (


) from the 1H NMR data to definitively identify the 3-furyl substitution pattern.

IsomerLogic Root Analyze Furan Ring Signals (6.0 - 7.5 ppm) Step1 Check H-2 Signal (Proton between O and Substituent) Root->Step1 Obs3Furyl Observation: Sharp Singlet or very small coupling (< 1.5 Hz) Step1->Obs3Furyl Pattern A Obs2Furyl Observation: Doublet with J ~ 3.5 Hz (H-3 signal) Step1->Obs2Furyl Pattern B Conclusion3 CONFIRMED: 3-Furyl Isomer (Target Compound) Obs3Furyl->Conclusion3 Conclusion2 IDENTIFIED: 2-Furyl Isomer (Alternative/Impurity) Obs2Furyl->Conclusion2

Figure 2: Diagnostic logic for distinguishing 3-furyl vs. 2-furyl isomers based on


 coupling constants.
Mechanistic Insight
  • 3-Furyl: The proton at the 2-position is flanked by the ring oxygen and the carbon substituent. It lacks a vicinal proton for strong coupling, resulting in a singlet or a very fine doublet (

    
     Hz).
    
  • 2-Furyl: The protons at positions 3 and 4 are vicinal, leading to distinct doublets (

    
     Hz).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant analysis).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology.

Comparative

mass spectrometry fragmentation pattern of 3-Furyl-(3-methoxyphenyl)methanol

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Furyl-(3-methoxyphenyl)methanol: A Comparative Analysis For researchers engaged in drug discovery, metabolomics, and synthetic chemistry, the unambiguous stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Furyl-(3-methoxyphenyl)methanol: A Comparative Analysis

For researchers engaged in drug discovery, metabolomics, and synthetic chemistry, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) using electron ionization (EI), stands as a primary tool for this purpose. The fragmentation pattern generated in an EI-MS experiment serves as a molecular fingerprint, providing critical insights into the compound's structure.

This technical guide offers a comprehensive analysis of the predicted . As direct experimental data for this specific compound is not widely published, this guide leverages established fragmentation principles of its constituent chemical moieties. By comparing its predicted fragmentation to the known patterns of structurally related alternatives—benzyl alcohol, 3-methoxybenzyl alcohol, and furfuryl alcohol—we can construct a reliable and detailed fragmentation map. This comparative approach not only facilitates the identification of 3-Furyl-(3-methoxyphenyl)methanol but also enhances the broader understanding of fragmentation mechanisms for related heterocyclic and aromatic alcohols.

Predicted Fragmentation Pathways of 3-Furyl-(3-methoxyphenyl)methanol

3-Furyl-(3-methoxyphenyl)methanol (Molecular Formula: C₁₂H₁₂O₃, Molecular Weight: 204.22 g/mol ) is a benzylic alcohol containing both a furan and a methoxy-substituted phenyl ring. This unique combination of functional groups dictates a complex and informative fragmentation pattern under electron ionization. The initial step is the formation of the molecular ion (M•⁺) at m/z 204. From there, fragmentation is driven by the stability of the resulting ions and neutral losses.

The primary fragmentation pathways are expected to arise from cleavages adjacent to the central hydroxyl-bearing carbon, as well as transformations within the aromatic and heterocyclic rings.

Key Predicted Fragmentation Steps:

  • Loss of a Hydroxyl Radical (•OH): A common pathway for alcohols is the loss of a hydroxyl radical to form a stable carbocation. This would result in a significant ion at m/z 187 . This [M-17]⁺ ion is stabilized by resonance across both the furan and phenyl rings.

  • Benzylic Cleavage: The bonds connecting the central carbon to the two rings are susceptible to cleavage.

    • Cleavage of the C-Furan bond: This would lead to the formation of a methoxyphenylmethyl cation at m/z 121 and a neutral furan radical.

    • Cleavage of the C-Phenyl bond: This would generate a furylmethyl cation at m/z 81 and a neutral methoxyphenyl radical.

  • Formation of Tropylium-like Ions: Benzylic structures are known to rearrange to form highly stable tropylium (or substituted tropylium) ions. Loss of the entire furyl-methanol group could lead to a methoxyphenyl cation at m/z 107 , while loss of the methoxyphenyl-methanol group could result in a furyl cation at m/z 67 .

  • Fragmentation of the Methoxy Group: The methoxy substituent on the phenyl ring can undergo characteristic fragmentation, primarily through the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

    • Loss of •CH₃ from the molecular ion would yield an ion at m/z 189 .

    • Loss of •CH₃ from the [M-OH]⁺ fragment (m/z 187) would produce an ion at m/z 172 .

  • Fragmentation of the Furan Ring: The furan moiety itself can fragment, often by losing carbon monoxide (CO). The characteristic loss of a CHO group (29 Da) is also a well-documented pathway for furfuryl moieties.[1]

The following diagram illustrates the predicted major fragmentation pathways for 3-Furyl-(3-methoxyphenyl)methanol.

G M C₁₂H₁₂O₃ m/z 204 (M•⁺) m187 [M-OH]⁺ m/z 187 M->m187 - •OH m121 [C₈H₉O]⁺ m/z 121 M->m121 - C₄H₃O• m81 [C₅H₅O]⁺ m/z 81 M->m81 - C₇H₇O• m189 [M-CH₃]⁺ m/z 189 M->m189 - •CH₃ m172 [M-OH-CH₃]⁺ m/z 172 m187->m172 - •CH₃

Caption: Predicted EI fragmentation pathways for 3-Furyl-(3-methoxyphenyl)methanol.

Comparative Fragmentation Analysis

To substantiate our predictions, we will compare the expected fragmentation of our target molecule with the well-documented patterns of simpler, structurally related compounds.

Alternative 1: Benzyl Alcohol

Benzyl alcohol (C₇H₈O, M.W. = 108.14) provides the fundamental fragmentation pattern for the benzylic alcohol moiety. Its mass spectrum is characterized by a prominent molecular ion and several key fragments resulting from cleavage around the aromatic ring and hydroxyl group.[2]

Ion Descriptionm/zProposed Structure/Loss
Molecular Ion108[C₇H₈O]•⁺
[M-H]⁺107Loss of H• from alcohol
Tropylium Ion91Loss of •OH, rearrangement
[M-H-CO]⁺79Rearrangement and loss of CO
Phenyl Cation77Loss of •CH₂OH

The most telling fragments for benzyl alcohol are the tropylium ion at m/z 91 (from loss of •OH) and the intense peak at m/z 79, which arises from a complex rearrangement and loss of CO from the [M-H]⁺ ion.[3] The presence of a strong [M-OH]⁺ peak at m/z 187 for our target compound would be analogous to the formation of the m/z 91 ion in benzyl alcohol.

Alternative 2: 3-Methoxybenzyl alcohol

This isomer of methoxybenzyl alcohol (C₈H₁₀O₂, M.W. = 138.16) helps to understand the influence of the methoxy group on the fragmentation of the phenyl-methanol structure.

Ion Descriptionm/zProposed Structure/Loss
Molecular Ion138[C₈H₁₀O₂]•⁺
[M-H]⁺137Loss of H•
[M-OH]⁺121Loss of •OH
[M-CH₃]⁺123Loss of •CH₃
[M-CH₂O]⁺108Loss of formaldehyde
[M-CH₃O]⁺107Loss of •OCH₃

The fragmentation is dominated by the loss of the hydroxyl group to form a stable methoxy-substituted benzylic cation at m/z 121 . This is directly comparable to one of the predicted major fragments for 3-Furyl-(3-methoxyphenyl)methanol, corresponding to the cleavage of the C-Furan bond. Additionally, the losses of methyl (•CH₃) and methoxy (•OCH₃) radicals are characteristic of the methoxybenzene moiety.[4][5]

Alternative 3: Furfuryl Alcohol (Furan-2-ylmethanol)

Furfuryl alcohol (C₅H₆O₂, M.W. = 98.10) is the key comparator for understanding the fragmentation behavior of the furan-methanol portion of the target molecule. The furan ring introduces unique fragmentation pathways.

Ion Descriptionm/zProposed Structure/Loss
Molecular Ion98[C₅H₆O₂]•⁺
[M-H]⁺97Loss of H•
Furylmethyl Cation81Loss of •OH
[M-CHO]⁺69Loss of formyl radical
Furan Cation67Loss of •CH₂OH

The most characteristic fragment for furfuryl alcohol is the m/z 81 ion, corresponding to the loss of the hydroxyl group to form the furylmethyl cation.[1] This ion is a predicted product of the benzylic cleavage in our target molecule. The loss of a formyl radical (•CHO) is also a hallmark of furan-containing compounds.[1]

Synthesis of Fragmentation Data

By combining the predicted pathways with insights from our comparative analysis, we can build a detailed and reliable fragmentation map for 3-Furyl-(3-methoxyphenyl)methanol.

m/zPredicted Origin in 3-Furyl-(3-methoxyphenyl)methanolCorresponding Fragment in Comparator
204 Molecular Ion (M•⁺) -
187 [M-OH]⁺ : Loss of hydroxyl radicalAnalogous to m/z 91 (Benzyl Alcohol) & m/z 81 (Furfuryl Alcohol)
121 [C₈H₉O]⁺ : Cleavage of C-Furan bondAnalogous to m/z 121 (3-Methoxybenzyl Alcohol)
107 [C₇H₇O]⁺ : Methoxyphenyl cationAnalogous to m/z 107 (3-Methoxybenzyl Alcohol)
81 [C₅H₅O]⁺ : Furylmethyl cation from C-Phenyl bond cleavageIdentical to m/z 81 (Furfuryl Alcohol)
77 [C₆H₅]⁺ : Phenyl cation from further fragmentationAnalogous to m/z 77 (Benzyl Alcohol)

The fragmentation "fingerprint" of 3-Furyl-(3-methoxyphenyl)methanol is thus a composite of these key ions. The presence of a strong peak at m/z 187 would confirm the alcoholic nature, while the diagnostic ions at m/z 121 and m/z 81 would confirm the presence of both the methoxyphenyl-methanol and furyl-methanol substructures, respectively.

Standard Operating Protocol: GC-MS Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for GC-MS analysis using electron ionization is recommended.

G cluster_prep Sample Preparation cluster_gcms GC-MS Instrumentation cluster_data Data Analysis prep1 Dissolve 1 mg of sample in 1 mL Methanol prep2 Vortex to ensure homogeneity prep1->prep2 gcms1 Inject 1 µL of sample prep2->gcms1 gcms2 GC Separation (e.g., DB-5 column) gcms1->gcms2 gcms3 Elution into MS gcms2->gcms3 gcms4 EI Ionization (70 eV) gcms3->gcms4 gcms5 Mass Analyzer (Quadrupole) gcms4->gcms5 data1 Acquire Mass Spectrum (m/z 50-300) gcms5->data1 data2 Identify Molecular Ion (M•⁺) data1->data2 data3 Analyze Fragment Ions data2->data3 data4 Compare with Predicted Pattern & Spectral Libraries data3->data4

Caption: Workflow for GC-EI-MS analysis of 3-Furyl-(3-methoxyphenyl)methanol.

Detailed Methodological Parameters:

  • Sample Preparation :

    • Prepare a stock solution by dissolving ~1 mg of 3-Furyl-(3-methoxyphenyl)methanol in 1 mL of a volatile solvent like methanol or ethyl acetate.[6]

  • Instrumentation (Typical GC-MS System) :

    • Gas Chromatograph (GC) :

      • Injector : Split/splitless, set to 250°C.

      • Column : 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

      • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

      • Oven Program : Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Mass Spectrometer (MS) :

      • Ionization Source : Electron Ionization (EI).

      • Ionization Energy : 70 eV.[6]

      • Source Temperature : 230°C.

      • Mass Range : Scan from m/z 50 to 300.

  • Data Analysis :

    • The acquired mass spectrum for the chromatographic peak corresponding to the analyte should be analyzed.

    • Identify the molecular ion peak (expected at m/z 204).

    • Identify and record the m/z values and relative intensities of the major fragment ions.

    • Compare the experimental fragmentation pattern against the predicted ions (m/z 187, 121, 81, etc.) and search against spectral libraries (e.g., NIST, Wiley) for confirmation.

This systematic approach ensures the reliable acquisition of mass spectral data that can be confidently used for structural confirmation.

Conclusion

The is predicted to be a rich tapestry of ions that reflect its composite chemical nature. By understanding the fundamental fragmentation rules of benzylic alcohols, methoxyarenes, and furan derivatives, we have constructed a detailed predictive map. The key diagnostic ions at m/z 187 ([M-OH]⁺) , m/z 121 ([Methoxyphenylmethyl]⁺) , and m/z 81 ([Furylmethyl]⁺) serve as powerful identifiers for this specific structure. This guide provides researchers with the foundational knowledge and a robust experimental framework to confidently identify 3-Furyl-(3-methoxyphenyl)methanol and related compounds, underscoring the predictive power of mass spectrometry in modern chemical analysis.

References

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Available at: [Link]

  • Tang, S.-Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Ionization and fragmentation of furan molecules by electron collisions. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • ChemAazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Available at: [Link]

  • Bernstein Group. (n.d.). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Available at: [Link]

  • MassBank. (2008). Benzyl alcohols. Available at: [Link]

  • Harvard DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry. Available at: [Link]

  • Sridharan, V., et al. (n.d.). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. International Journal of ChemTech Research. Available at: [Link]

Sources

Validation

Structural Validation of 3-Furyl-(3-methoxyphenyl)methanol: A Comparative Guide to X-Ray Crystallography

Topic: Validation of the Structure of 3-Furyl-(3-methoxyphenyl)methanol by X-ray Crystallography Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Researchers, Structural Biologists, and Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Structure of 3-Furyl-(3-methoxyphenyl)methanol by X-ray Crystallography Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Researchers, Structural Biologists, and Synthetic Chemists.

Executive Summary

In drug discovery and intermediate synthesis, the precise structural characterization of chiral carbinols is non-negotiable. While 3-Furyl-(3-methoxyphenyl)methanol (Target Analyte) appears structurally simple, its validation presents specific challenges regarding absolute configuration (if enantiomerically enriched) and conformational preference of the furan ring relative to the phenyl scaffold.

This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" method against high-field NMR and Mass Spectrometry, demonstrating why SC-XRD is the requisite technique for unambiguous structural assignment in solid-state pharmaceutical development.

The Structural Challenge

The target molecule contains two aromatic systems (furan and methoxy-benzene) linked by a chiral carbinol center. Standard analytical techniques face the following limitations:

  • NMR (

    
    H, 
    
    
    
    C, NOESY):
    Provides connectivity and solution-state dynamics but suffers from time-averaged conformational signals. It cannot distinguish enantiomers (
    
    
    vs.
    
    
    ) without chiral derivatization (e.g., Mosher's acid).
  • Mass Spectrometry (HRMS): Validates molecular formula (

    
    ) but provides zero insight into spatial arrangement or packing polymorphism.
    
  • IR Spectroscopy: Confirms functional groups (-OH, C=C) but lacks 3D resolution.

SC-XRD is the only self-validating method that directly maps electron density to atomic positions, determining absolute stereochemistry and intermolecular hydrogen bonding networks without ambiguity.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD against standard spectroscopic methods for this specific furyl-carbinol derivative.

FeatureSC-XRD (Crystallography) Solution NMR (600 MHz) HRMS (ESI-TOF)
Primary Output 3D Atomic Coordinates (

)
Chemical Shifts (

), Couplings (

)
Mass-to-Charge Ratio (

)
Stereochemistry Absolute (

) determination
(via anomalous scattering or reference)
Relative only (requires chiral shift reagents)None
Conformational Data Precise Torsion Angles (Solid State)Time-averaged rotamersNone
Sample State Single Crystal (Solid)Solution (

,

)
Gas Phase (Ionized)
Destructive? Non-destructive (Crystal recoverable)Non-destructiveDestructive
Limit of Detection Crystal size dependent (>0.1 mm)~1 mg<1 ng
Validation Confidence 99.9% (Definitive) 90% (Inferred connectivity)50% (Formula only)

Experimental Protocol: SC-XRD Validation Workflow

This protocol ensures high-quality data collection suitable for publication and regulatory filing.

Phase 1: Crystallization (The Critical Bottleneck)

The goal is to grow a single crystal with dimensions


 mm.
  • Method: Slow Evaporation.[1][2]

  • Solvent System: Dissolve 20 mg of 3-Furyl-(3-methoxyphenyl)methanol in Dichloromethane (DCM) . Add Hexane dropwise until slight turbidity is observed. Cap the vial with a perforated film to allow slow solvent release over 48–72 hours.

  • Why: The polarity difference between the hydroxyl group and the aromatic rings requires a binary solvent system to encourage ordered packing rather than amorphous precipitation.

Phase 2: Data Collection
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å).[3][4]
  • Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration (Debye-Waller factors), improving resolution.

  • Strategy: Collect full sphere of data (

    
     range 2.5° to 28°) to ensure redundancy >4.0.
    
Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Validation Metrics:

    • 
       value: Target 
      
      
      
      (5%).[1][2]
    • Goodness of Fit (GooF): Target

      
      .
      
    • Residual Electron Density:

      
      .
      

Structural Visualization & Logic

Workflow Diagram

The following diagram illustrates the logical flow from crude synthesis to validated structure, highlighting the decision gates.

ValidationWorkflow Start Crude 3-Furyl-(3-methoxyphenyl)methanol Screen Purity Screen (TLC/LCMS) Start->Screen Cryst Crystallization (DCM/Hexane Slow Evap) Screen->Cryst >95% Purity Check Crystal Quality Check (Polarized Microscopy) Cryst->Check Check->Cryst Polycrystalline/Amorphous XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Check->XRD No Twinning Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (SHELXL) Anisotropic displacement Solve->Refine Validate Final Validation (CheckCIF/Platon) Refine->Validate

Figure 1: Step-by-step decision matrix for the structural validation of the target carbinol.

Interaction Pathway: H-Bonding Network

In the solid state, the hydroxyl group of the carbinol acts as both a donor and acceptor, often forming chains or dimers.

Interactions OH_Group O(1)-H (Hydroxyl) Methoxy O(2) (Methoxy) OH_Group->Methoxy Intramolecular H-bond (Conformer Lock) FuranO O(3) (Furan Ring) OH_Group->FuranO Possible Weak Interaction Neighbor Neighboring Molecule (Symmetry Equiv) OH_Group->Neighbor Intermolecular Donor (Crystal Packing) Neighbor->OH_Group Intermolecular Acceptor

Figure 2: Potential Hydrogen Bonding interactions stabilizing the crystal lattice.

Expected Structural Features (Validation Criteria)

To validate that the solved structure is chemically reasonable, the following geometric parameters must be verified against the Cambridge Structural Database (CSD) standards for similar furyl-carbinols:

  • Bond Lengths:

    • C(furan)-C(carbinol):

      
       Å.
      
    • C(phenyl)-C(carbinol):

      
       Å.
      
    • C-O (methanol):

      
       Å.
      
  • Torsion Angles:

    • The furan ring is expected to be nearly planar.

    • The angle between the furan and phenyl planes is critical. Unlike solution state where free rotation occurs, the crystal structure will freeze the molecule in a low-energy minimum, typically with the oxygen atoms (furan O and hydroxyl O) oriented to maximize dipole-dipole stability or H-bonding [1, 2].

  • Absolute Configuration:

    • If the synthesis used a chiral catalyst, the Flack Parameter in the refinement must be near 0.0 (for the correct enantiomer) with a small standard deviation. If the crystal is racemic (centrosymmetric space group like

      
      ), the Flack parameter is not applicable.
      

Conclusion

For 3-Furyl-(3-methoxyphenyl)methanol, SC-XRD provides the ultimate structural truth . While NMR is sufficient for routine purity checks, only crystallography can resolve the specific packing forces, hydrogen bond networks, and absolute configuration required for rigorous pharmaceutical validation. The protocol defined above ensures a self-consistent, scientifically robust dataset.

References

  • Grover, G., et al. (2015). "Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one." Acta Crystallographica Section E, 71(5), o332. Link

  • Mierina, I., et al. (2025).[2][5] "Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide." Zeitschrift für Kristallographie - New Crystal Structures. Link

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Technical Guides. Link

  • Davey, R. (2019).[6] "X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages." News-Medical Life Sciences. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Furyl-(3-methoxyphenyl)methanol

Topic: Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Safety Brief: The "Zero-Exposure" Mandate Immediate Action Required: Treat 3-Furyl-(3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Brief: The "Zero-Exposure" Mandate

Immediate Action Required: Treat 3-Furyl-(3-methoxyphenyl)methanol as a High-Potency Pharmacophore (HPP) . In the absence of specific toxicological data (LD50/LC50) for this specific CAS, you must apply the Precautionary Principle .

  • The Hazard: The molecule contains a furan ring (metabolic liability, potential hepatotoxicity/carcinogenicity) and a benzyl alcohol analog (mucous membrane irritant).

  • The Rule: Handle strictly inside a certified chemical fume hood. Zero skin contact.[1] Zero inhalation.

  • The Emergency Protocol: If skin contact occurs, wash with soap/water for 15 minutes immediately. Do not use organic solvents (ethanol/DMSO) to clean skin; they will accelerate absorption.

Hazard Architecture: The "Why" Behind the Protocol

As a Senior Application Scientist, I do not rely on generic safety sheets. We analyze the Structure-Activity Relationship (SAR) to predict hazards before they manifest.

Structural MoietyPredicted Physiological HazardOperational Implication
Furan Ring Metabolic Activation: Cytochrome P450 enzymes can oxidize furan rings into reactive enedials (e.g., cis-2-butene-1,4-dial), which are potent hepatotoxins and potential carcinogens.Respiratory Isolation: You must prevent inhalation of dust or aerosols to avoid first-pass metabolism in the lungs/liver.
Benzylic Alcohol Irritation & Absorption: The hydroxyl group facilitates hydrogen bonding with mucous membranes (eyes/lungs), causing severe irritation.Eye Protection: Safety glasses are insufficient. Unvented or indirect-vent goggles are mandatory to prevent vapor interaction with the eyes.
Methoxyphenyl Lipophilicity: Increases the molecule's ability to cross the stratum corneum (outer skin layer).Dermal Barrier: Single nitrile gloves are a "speed bump," not a wall. Double-gloving is required.

PPE Matrix: The Defense System

This matrix is designed to be a Self-Validating System . Before every experiment, verify your gear against these specifications.

A. Dermal Protection (Hands & Body)
ComponentSpecificationValidation Check (Self-Test)
Primary Glove (Inner) Nitrile (4 mil) Inspect for pinholes by inflating with air before donning.
Secondary Glove (Outer) Nitrile (Extended Cuff, 5-8 mil) or Silver Shield® (Laminate) Ensure the cuff overlaps the lab coat sleeve by at least 2 inches.
Glove Discipline "Red Zone" Protocol If outer gloves touch the chemical or solvent, change immediately. Never touch door handles or keyboards with outer gloves.
Body Covering Tyvek® Lab Coat or Apron Must be buttoned to the neck. Cotton lab coats are porous absorbents; Tyvek repels dusts and splashes.
B. Respiratory & Ocular Protection
ComponentSpecificationValidation Check (Self-Test)
Primary Engineering Control Chemical Fume Hood Verify face velocity is between 80–100 fpm using the hood monitor or a tissue strip test. Sash at working height (18").
Secondary Respiratory (Solid Handling) N95 / P100 Respirator Only if weighing outside a hood (NOT RECOMMENDED). Perform a positive/negative pressure seal check.
Eye Protection Chemical Splash Goggles Must seal against the face.[2] Prescription glasses under goggles or prescription safety inserts required.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (keep sash down).

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Furan derivatives can be static-prone, leading to "jumping" powder.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer to a pre-weighed vial.

    • Cap immediately. Never transport an open vessel across the lab.

  • Decontamination: Wipe the balance area with a wet paper towel (soap/water) before removing your hands from the hood. Dispose of the towel as solid hazardous waste.

Protocol B: Solubilization & Reaction (Liquid State)

Risk: Splash and vapor exposure.

  • Solvent Choice: If using Dichloromethane (DCM) or Chloroform , standard nitrile gloves degrade in <5 minutes. You MUST use Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash.

  • Addition: Add solvent to the solid slowly down the side of the vial to prevent aerosolization.

  • Heating: If heating is required, use a reflux condenser. Never heat a furan derivative in an open vessel; this increases the risk of peroxide formation and vapor release.[3]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state.

PPE_Logic Start START: Assess Material State State_Solid State: SOLID / POWDER Start->State_Solid State_Liquid State: SOLUTION / OIL Start->State_Liquid Risk_Dust Risk: Airborne Particulates State_Solid->Risk_Dust Risk_Splash Risk: Splash & Vapor (Skin Absorption) State_Liquid->Risk_Splash Control_Solid Engineering Control: Weigh INSIDE Fume Hood Risk_Dust->Control_Solid PPE_Solid PPE Required: 1. Double Nitrile Gloves 2. Lab Coat + Apron 3. Safety Glasses Control_Solid->PPE_Solid Solvent_Check Solvent: Halogenated? (DCM, Chloroform) Risk_Splash->Solvent_Check PPE_Std_Liq PPE Required: 1. Double Nitrile (Change <15m) 2. Splash Goggles 3. Fume Hood Solvent_Check->PPE_Std_Liq No (e.g., MeOH, EtOAc) PPE_High_Liq PPE Required: 1. LAMINATE Gloves (Silver Shield) 2. Splash Goggles 3. Fume Hood Solvent_Check->PPE_High_Liq Yes (Permeation Risk)

Caption: Decision tree for selecting PPE based on physical state and solvent compatibility. Note the specific requirement for Laminate gloves when using halogenated solvents.

Emergency & Disposal Plan

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/soap), then wipe up. Place in a sealed bag.

  • Liquid Spill: Cover with an absorbent pad. If outside the hood, evacuate the area for 15 minutes to allow vapors to dissipate.

Waste Disposal
  • Segregation:

    • Stream A: Solid waste (contaminated gloves, weighing boats) -> Hazardous Solid Waste.

    • Stream B: Liquid waste -> Organic Solvent Waste. (Segregate Halogenated vs. Non-Halogenated based on the solvent used).

  • Labeling: Label clearly as "Contains Furan Derivative – Toxic."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). Furan (Compound Summary). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

Sources

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